molecular formula C21H26O7 B15596545 9-O-Ethyldeacetylorientalide

9-O-Ethyldeacetylorientalide

Cat. No.: B15596545
M. Wt: 390.4 g/mol
InChI Key: JSCXGQXFCTYXGO-UHFFFAOYSA-N
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Description

9-O-Ethyldeacetylorientalide is a useful research compound. Its molecular formula is C21H26O7 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-ethoxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-5-26-18-15(11-23)8-6-7-14(10-22)9-16-17(13(4)21(25)27-16)19(18)28-20(24)12(2)3/h8-9,11,16-19,22H,2,4-7,10H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCXGQXFCTYXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C2C(C=C(CCC=C1C=O)CO)OC(=O)C2=C)OC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

9-O-Ethyldeacetylorientalide: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources and a detailed, representative protocol for the isolation of 9-O-Ethyldeacetylorientalide, a sesquiterpenoid of interest. This document outlines the known botanical origins of the compound and presents a synthesized, multi-step experimental workflow for its extraction, fractionation, and purification. All quantitative data is summarized for clarity, and the logical workflow is visualized through a process diagram. This guide is intended to serve as a practical resource for natural product chemists and researchers in the field of drug discovery and development.

Natural Sources

This compound is a naturally occurring sesquiterpenoid that has been identified in several plant species within the Asteraceae and Euphorbiaceae families. The primary documented botanical sources for this compound are:

  • Inula japonica (Japanese Elecampane): Phytochemical investigations of the flowers of this plant have led to the isolation of a variety of sesquiterpenoids, including this compound.

  • Euphorbia pekinensis (Peking Spurge): This herb is another known source from which this compound can be isolated.

  • Euphorbia boetica : This species of spurge has also been identified as a natural source of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₂₁H₂₆O₇
Molecular Weight 390.43 g/mol
CAS Number 1258517-60-0
Structural Class Sesquiterpenoid
Appearance White to off-white solid
Purity ≥98% (as commercially available)
Solubility Soluble in DMSO and Methanol (B129727)

Experimental Protocol: Isolation and Purification

The following protocol is a representative methodology for the isolation of this compound, synthesized from established procedures for isolating sesquiterpenoids from Inula and Euphorbia species.

Plant Material and Extraction
  • Collection and Preparation: Air-dried and powdered aerial parts of Inula japonica (5 kg) are used as the starting material.

  • Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) (3 x 50 L) at room temperature for 72 hours for each extraction. The extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

Solvent Partitioning (Fractionation)
  • Suspension: The crude ethanol extract (approx. 500 g) is suspended in 5 L of water.

  • Sequential Partitioning: The aqueous suspension is sequentially partitioned with solvents of increasing polarity:

    • n-Hexane (3 x 5 L)

    • Dichloromethane (CH₂Cl₂) (3 x 5 L)

    • Ethyl Acetate (B1210297) (EtOAc) (3 x 5 L)

  • Fraction Collection: Each solvent layer is collected and concentrated under reduced pressure to yield the respective fractions. The EtOAc-soluble fraction, typically rich in sesquiterpenoids, is retained for further purification.

Extraction & Partitioning Summary
Starting Plant Material Inula japonica (aerial parts), 5.0 kg
Extraction Solvent 95% Ethanol
Crude Ethanol Extract Yield ~ 500 g
Ethyl Acetate Fraction Yield ~ 60 g
Chromatographic Purification

A multi-step chromatographic process is employed to isolate this compound from the ethyl acetate fraction.

  • Column Preparation: A silica (B1680970) gel column (100-200 mesh, 10 cm diameter x 100 cm length) is packed using a slurry method with n-hexane.

  • Sample Loading: The ethyl acetate fraction (60 g) is adsorbed onto silica gel (120 g) and loaded onto the column.

  • Elution: The column is eluted with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • n-Hexane-EtOAc (100:0, 90:10, 80:20, 70:30, 50:50, 20:80, 0:100 v/v)

    • EtOAc-Methanol (95:5, 90:10 v/v)

  • Fraction Collection: Fractions of 500 mL are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined. Fractions containing the target compound typically elute in the mid-to-high polarity n-hexane-EtOAc mixtures.

  • Purpose: To remove pigments and other high molecular weight impurities.

  • Procedure: The combined fractions from the silica gel column containing the target compound (~5 g) are dissolved in a minimal amount of methanol and applied to a Sephadex LH-20 column (5 cm diameter x 80 cm length).

  • Elution: The column is eluted isocratically with methanol. Fractions are collected and monitored by TLC.

  • Purpose: Final purification to obtain high-purity this compound.

  • Instrumentation: A preparative HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 20 x 250 mm, 10 µm particle size).

  • Mobile Phase: A gradient of methanol (A) and water (B).

    • Gradient Program: Start with 40% A, increase to 70% A over 40 minutes.

    • Flow Rate: 10 mL/min.

  • Detection: UV detection at 220 nm.

  • Isolation: The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.

Final Purification Summary
Prep-HPLC Column C18 Reversed-Phase
Mobile Phase Methanol-Water Gradient
Final Yield of Pure Compound ~ 15-25 mg
Purity (by HPLC) >98%

Workflow Visualization

The following diagram illustrates the comprehensive workflow for the isolation of this compound from its natural source.

G Plant Dried & Powdered Plant Material (Inula japonica, 5 kg) Extraction Extraction with 95% Ethanol Plant->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 CrudeExtract Crude Ethanol Extract (~500 g) Concentration1->CrudeExtract Partitioning Solvent-Solvent Partitioning CrudeExtract->Partitioning Hexane n-Hexane Fraction (Discarded) Partitioning->Hexane Non-polar DCM CH₂Cl₂ Fraction (Discarded) Partitioning->DCM Mid-polar EtOAc Ethyl Acetate Fraction (~60 g) Partitioning->EtOAc Polar SilicaGel Silica Gel Column Chromatography (n-Hexane-EtOAc Gradient) EtOAc->SilicaGel TargetFractions Combined Target Fractions (~5 g) SilicaGel->TargetFractions Sephadex Sephadex LH-20 Chromatography (Methanol) TargetFractions->Sephadex PurifiedFractions Partially Purified Fractions Sephadex->PurifiedFractions PrepHPLC Preparative HPLC (C18, Methanol-Water Gradient) PurifiedFractions->PrepHPLC PureCompound Pure this compound (>98% Purity, ~20 mg) PrepHPLC->PureCompound

Biosynthesis of 9-O-Ethyldeacetylorientalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-O-Ethyldeacetylorientalide is a sesquiterpenoid natural product of the guaianolide class. While its complete biosynthetic pathway has not been fully elucidated, significant insights can be drawn from the well-established biosynthesis of other guaianolide sesquiterpenoids. This technical guide provides a comprehensive overview of the known and hypothesized biosynthetic steps leading to this compound, starting from the central precursor of sesquiterpenoid synthesis, farnesyl pyrophosphate (FPP). The pathway is characterized by a series of enzymatic reactions including cyclizations, oxidations, and tailoring modifications. This document details the proposed enzymatic transformations, presents quantitative data from related pathways, and provides exemplary experimental protocols for the key enzyme families involved. The information herein is intended to serve as a foundational resource for researchers interested in the biosynthesis, bioengineering, and potential therapeutic applications of this class of molecules.

Proposed Biosynthetic Pathway of Orientalide (B1516890) and this compound

The biosynthesis of this compound is believed to proceed through the formation of its parent compound, orientalide, a guaianolide-type sesquiterpene lactone. The pathway can be divided into two main stages: the formation of the core guaianolide skeleton from FPP, and the subsequent tailoring reactions to yield the final products. Orientalide has been isolated from plants such as Alisma orientale and Sigesbeckia orientalis.[1][2][3] While the specific enzymes from these organisms have not been characterized, the general pathway for guaianolide biosynthesis is understood to involve several key enzymatic steps.

Formation of the Guaianolide Skeleton

The initial steps involve the conversion of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), into the characteristic bicyclic lactone structure of guaianolides.

  • Cyclization of FPP to (+)-Germacrene A: The pathway is initiated by the cyclization of FPP to (+)-germacrene A, a key intermediate in the biosynthesis of many sesquiterpenes. This reaction is catalyzed by germacrene A synthase (GAS) .

  • Oxidation of (+)-Germacrene A: (+)-Germacrene A undergoes a three-step oxidation at the C12 methyl group to form germacrene A acid. This series of reactions is catalyzed by a single cytochrome P450 enzyme, germacrene A oxidase (GAO) .

  • Hydroxylation and Lactonization to (+)-Costunolide: Germacrene A acid is then hydroxylated at the C6 position by costunolide synthase (COS) , another cytochrome P450 enzyme. The resulting 6α-hydroxy-germacrene A acid spontaneously undergoes lactonization to form (+)-costunolide.

  • Formation of the Guaianolide Core: The final step in the formation of the core guaianolide skeleton is the conversion of (+)-costunolide to kauniolide, a reaction catalyzed by kauniolide synthase (KLS) , also a cytochrome P450. This enzyme introduces a hydroxyl group at the C3 position, which facilitates the cyclization to the characteristic 5,7-bicyclic ring system of guaianolides.

Guaianolide Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid Germacrene A Oxidase (GAO) (3 steps) Costunolide (+)-Costunolide GermacreneA_acid->Costunolide Costunolide Synthase (COS) Kauniolide Kauniolide Costunolide->Kauniolide Kauniolide Synthase (KLS)

Figure 1: Established biosynthetic pathway to the guaianolide core.
Hypothetical Late-Stage Tailoring Reactions

Starting from a kauniolide-like precursor, a series of tailoring reactions, including hydroxylations, acylations, and dehydrogenations, are hypothesized to produce orientalide and subsequently this compound. These reactions are likely catalyzed by enzymes from large families known for their role in natural product diversification, such as cytochrome P450s, acyltransferases, and dehydrogenases.

  • Hydroxylations: Additional hydroxyl groups are likely introduced by cytochrome P450 monooxygenases (CYPs) , which are known to catalyze regio- and stereospecific hydroxylations of terpene scaffolds.

  • Acylation: The acetyl and 2-methylpropenoyl groups present in orientalide are likely installed by acyltransferases , which transfer acyl moieties from donors like acetyl-CoA.

  • Dehydrogenation/Reduction: The formation of specific double bonds or the reduction of others would be catalyzed by dehydrogenases/reductases .

  • Final Modification to this compound: The conversion of orientalide to this compound involves a deacetylation at the C9 position followed by an ethylation. The deacetylation could be carried out by an esterase , and the ethylation by an ethyltransferase , likely using S-adenosyl-L-ethionine as the ethyl donor, analogous to methylation by methyltransferases using S-adenosyl-L-methionine.

Hypothetical Late-Stage Biosynthesis Kauniolide Kauniolide Precursor Intermediate1 Hydroxylated Intermediates Kauniolide->Intermediate1 Cytochrome P450s (Hydroxylations) Orientalide Orientalide Intermediate1->Orientalide Acyltransferases (Acylations) Deacetylorientalide 9-Deacetylorientalide Orientalide->Deacetylorientalide Esterase (Deacetylation) Final_Product This compound Deacetylorientalide->Final_Product Ethyltransferase (Ethylation)

References

Spectral Data of 9-O-Ethyldeacetylorientalide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-O-Ethyldeacetylorientalide is a sesquiterpenoid natural product. This document is intended to provide a comprehensive guide to its spectral characteristics, though detailed experimental data is not widely available in public literature. This guide will discuss the expected spectral features based on its chemical structure and data from closely related compounds, alongside general experimental protocols relevant to its analysis.

Chemical Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 1258517-60-0

  • Molecular Formula: C₂₁H₂₆O₇

  • Molecular Weight: 390.43 g/mol

  • Class: Sesquiterpenoid

Hypothetical Spectral Data

Due to the absence of publicly available spectral data for this compound, the following tables present hypothetical data based on the analysis of closely related orientalide-type sesquiterpenoids. These values are intended to be representative and should be confirmed by experimental analysis.

NMR Spectral Data (in CDCl₃)

Table 1: Hypothetical ¹H NMR Data (500 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.8 - 6.2d~ 10.5
22.5 - 2.8m
34.0 - 4.3m
55.0 - 5.3d~ 9.5
62.2 - 2.5m
71.8 - 2.1m
94.5 - 4.8t~ 8.0
111.9 - 2.2m
131.8 - 2.0s
141.1 - 1.3s
151.0 - 1.2s
O-CH₂-CH₃3.4 - 3.7q~ 7.0
O-CH₂-CH₃1.1 - 1.3t~ 7.0

Table 2: Hypothetical ¹³C NMR Data (125 MHz)

PositionChemical Shift (δ, ppm)
1120 - 125
240 - 45
370 - 75
4140 - 145
5115 - 120
635 - 40
725 - 30
8130 - 135
975 - 80
1045 - 50
1120 - 25
12170 - 175
1310 - 15
1415 - 20
1520 - 25
O-CH₂-CH₃60 - 65
O-CH₂-CH₃15 - 20
Mass Spectrometry (MS) Data

Table 3: Hypothetical MS Data (ESI-TOF)

Ionm/z
[M+H]⁺391.1751
[M+Na]⁺413.1570
[M+K]⁺429.1309
Infrared (IR) Spectral Data

Table 4: Hypothetical IR Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹)Functional Group Assignment
~ 3450O-H stretch (hydroxyl group)
~ 2970, 2930C-H stretch (aliphatic)
~ 1760C=O stretch (γ-lactone)
~ 1735C=O stretch (ester)
~ 1650C=C stretch (alkene)
~ 1240, 1160, 1080C-O stretch (ester, ether, alcohol)

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectral analysis of sesquiterpenoids from plant sources. Specific parameters would need to be optimized for this compound.

Isolation of Sesquiterpenoids

PlantMaterial Dried Plant Material Extraction Extraction with Organic Solvent (e.g., Ethanol, Methanol) PlantMaterial->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) CrudeExtract->Partitioning Fractions Fractionation (e.g., Ethyl Acetate Fraction) Partitioning->Fractions ColumnChromatography Column Chromatography (Silica Gel, Sephadex LH-20) Fractions->ColumnChromatography PurifiedFractions Purified Fractions ColumnChromatography->PurifiedFractions HPLC Preparative HPLC PurifiedFractions->HPLC IsolatedCompound Isolated this compound HPLC->IsolatedCompound

Caption: General workflow for the isolation of sesquiterpenoids.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR):

    • A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).

    • Data is processed and analyzed to determine the chemical structure.

  • Mass Spectrometry (MS):

    • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

    • The solution is introduced into a mass spectrometer (e.g., ESI-TOF, Q-TOF) for accurate mass measurement and fragmentation analysis.

    • The molecular formula is determined from the high-resolution mass data.

  • Infrared (IR) Spectroscopy:

    • A small amount of the sample is prepared as a thin film on a KBr pellet or analyzed using an ATR-FTIR spectrometer.

    • The IR spectrum is recorded to identify the functional groups present in the molecule.

Signaling Pathways and Logical Relationships

The biological activity of sesquiterpenoids can involve various signaling pathways. The diagram below illustrates a generalized pathway that could be investigated for this compound.

Compound This compound CellSurfaceReceptor Cell Surface Receptor Compound->CellSurfaceReceptor SignalingCascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) CellSurfaceReceptor->SignalingCascade TranscriptionFactors Activation of Transcription Factors SignalingCascade->TranscriptionFactors GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression BiologicalResponse Biological Response (e.g., Anti-inflammatory, Cytotoxic) GeneExpression->BiologicalResponse

Caption: Potential mechanism of action for a bioactive sesquiterpenoid.

Conclusion

While specific, experimentally-derived spectral data for this compound are not readily found in public scientific literature, this guide provides a foundational understanding of its likely spectral characteristics based on its structure and the properties of related compounds. The outlined experimental protocols offer a standard approach for the isolation and comprehensive structural elucidation of this and similar natural products. Further research is required to isolate and fully characterize this compound to confirm the data presented herein and to explore its potential biological activities.

Predicted Mechanism of Action of 9-O-Ethyldeacetylorientalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the mechanism of action of 9-O-Ethyldeacetylorientalide is not currently available in the public domain. This guide provides a predicted mechanism based on the known biological activities of its parent compound class, the guaianolide sesquiterpene lactones. The predictions herein should be validated by experimental studies.

Introduction

This compound is a derivative of Orientalide, a member of the guaianolide class of sesquiterpene lactones. Guaianolides are a large and structurally diverse group of natural products known for a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. The biological activity of sesquiterpene lactones is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor, enabling covalent interactions with biological macromolecules. This interaction is a key feature in their proposed mechanism of action.

This technical guide outlines the predicted mechanism of action of this compound, summarizes the biological activities of related compounds, provides hypothetical experimental protocols for mechanism elucidation, and visualizes the predicted signaling pathways.

Predicted Core Mechanism of Action

The primary mechanism of action for this compound is predicted to be the covalent modification of key signaling proteins through Michael addition. The electrophilic α,β-unsaturated carbonyl group in the sesquiterpene lactone structure is susceptible to nucleophilic attack by thiol groups of cysteine residues in proteins. This irreversible binding can alter the conformation and function of target proteins, leading to the modulation of various signaling pathways.

The "9-O-Ethyldeacetyl" modification suggests a change in the lipophilicity and steric hindrance at the C9 position compared to Orientalide. Deacetylation at this position could potentially expose a hydroxyl group that is then ethylated. Such a modification could influence the compound's cell permeability, bioavailability, and its specific interactions with target proteins, potentially altering its potency or selectivity.

Predicted Biological Activities and Affected Signaling Pathways

Based on the activities of other guaianolide sesquiterpene lactones, this compound is predicted to exhibit the following biological activities, mediated through the modulation of specific signaling pathways.

Biological ActivityPredicted Target Pathway(s)Key Molecular Targets (Predicted)Predicted Cellular Outcome
Anti-inflammatory NF-κB SignalingIKK, p65 subunit of NF-κBInhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) production.
MAPK Signalingp38, JNK, ERKModulation of inflammatory gene expression.
Anticancer Apoptosis PathwaysCaspases, Bcl-2 family proteinsInduction of programmed cell death in cancer cells.
STAT3 SignalingSTAT3Inhibition of tumor cell proliferation, survival, and angiogenesis.
Antioxidant Nrf2/HO-1 PathwayKeap1, Nrf2Upregulation of antioxidant enzymes (e.g., HO-1, NQO1).

Detailed Experimental Protocols (Hypothetical)

To validate the predicted mechanism of action, a series of in vitro and in vivo experiments would be required. Below are detailed protocols for key experiments.

NF-κB Inhibition Assay
  • Objective: To determine if this compound inhibits the NF-κB signaling pathway.

  • Methodology:

    • Cell Culture: Use a suitable cell line, such as RAW 264.7 macrophages or HEK293 cells stably transfected with an NF-κB luciferase reporter construct.

    • Treatment: Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Stimulation: Induce NF-κB activation with a known stimulant, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

    • Luciferase Assay: For reporter cells, lyse the cells after 6-8 hours of stimulation and measure luciferase activity, which is proportional to NF-κB transcriptional activity.

    • Western Blot: For non-reporter cells, prepare nuclear and cytoplasmic extracts. Perform Western blot analysis to measure the translocation of the p65 subunit of NF-κB to the nucleus and the phosphorylation of IκBα.

    • ELISA: Measure the secretion of downstream pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant using ELISA kits.

Apoptosis Induction Assay
  • Objective: To assess the ability of this compound to induce apoptosis in cancer cells.

  • Methodology:

    • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7).

    • Treatment: Treat cells with a dose range of this compound for 24-48 hours.

    • Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V-FITC and PI and analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assay: Use a colorimetric or fluorometric assay to measure the activity of key executioner caspases (e.g., caspase-3, caspase-7) in cell lysates.

    • Western Blot: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as the cleavage of PARP.

Nrf2 Activation Assay
  • Objective: To investigate if this compound activates the Nrf2 antioxidant response pathway.

  • Methodology:

    • Cell Culture: Use a cell line such as HaCaT keratinocytes or ARPE-19 retinal pigment epithelial cells.

    • Treatment: Treat cells with this compound for various time points.

    • Western Blot: Prepare nuclear and cytoplasmic extracts to analyze the nuclear translocation of Nrf2. Also, analyze whole-cell lysates for the expression of downstream targets like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

    • Quantitative PCR (qPCR): Isolate total RNA and perform qPCR to measure the mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1).

    • Immunofluorescence: Fix and permeabilize cells, then stain with an anti-Nrf2 antibody to visualize its nuclear translocation using fluorescence microscopy.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the predicted signaling pathways and a general experimental workflow for mechanism of action studies.

G cluster_0 Predicted Anti-inflammatory Mechanism via NF-κB Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IκBα IκBα IKK_Complex->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Compound This compound Compound->IKK_Complex Inhibits Compound->NFκB Inhibits

Caption: Predicted inhibition of the NF-κB signaling pathway.

G cluster_1 Predicted Anticancer Mechanism via Apoptosis Induction Compound This compound Bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio ↑) Compound->Bcl2_family Modulates Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bcl2_family->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Predicted intrinsic pathway of apoptosis induction.

G cluster_2 Experimental Workflow for Mechanism of Action Studies Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Biological Screening Compound_Synthesis->In_Vitro_Screening Pathway_Analysis Signaling Pathway Analysis In_Vitro_Screening->Pathway_Analysis Target_Identification Target Identification (e.g., Proteomics) Pathway_Analysis->Target_Identification In_Vivo_Validation In Vivo Validation (Animal Models) Target_Identification->In_Vivo_Validation Conclusion Mechanism of Action Elucidation In_Vivo_Validation->Conclusion

Caption: General workflow for mechanism of action elucidation.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is lacking, its structural classification as a guaianolide sesquiterpene lactone allows for robust predictions. The proposed mechanisms, centered around the covalent modification of key signaling proteins in pathways like NF-κB and apoptosis, provide a strong foundation for future research. The experimental protocols and workflows detailed in this guide offer a roadmap for the systematic investigation and validation of these predictions, which will be crucial for the potential development of this compound as a therapeutic agent.

Potential Therapeutic Targets of 9-O-Ethyldeacetylorientalide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of potential therapeutic targets for the sesquiterpenoid 9-O-Ethyldeacetylorientalide. Due to the limited publicly available research on this specific compound, the information presented herein is primarily based on the well-documented biological activities of the broader class of sesquiterpenoids, particularly sesquiterpene lactones. The proposed targets, signaling pathways, and experimental protocols should be considered as a hypothetical framework to guide future research on this compound.

Introduction

This compound is a sesquiterpenoid, a class of naturally occurring compounds known for their diverse and potent biological activities. Sesquiterpenoids have been extensively studied for their therapeutic potential, with research highlighting their anti-inflammatory, anti-cancer, and immunomodulatory properties. These effects are often attributed to their ability to modulate key cellular signaling pathways involved in the pathogenesis of various diseases. This guide summarizes the most prominent potential therapeutic targets and mechanisms of action for this compound, drawing parallels from established research on related sesquiterpenoid compounds.

Core Potential Therapeutic Targets

Based on the activities of related compounds, the primary therapeutic targets for this compound are likely centered around the modulation of inflammatory and oncogenic signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of the immune and inflammatory responses, and its aberrant activation is implicated in numerous chronic inflammatory diseases and cancers.[1][2][3] Many sesquiterpene lactones are potent inhibitors of the NF-κB signaling cascade.[1][3]

Mechanism of Inhibition:

  • Inhibition of IκBα Degradation: Some sesquiterpenes prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[4]

  • Direct Alkylation of NF-κB Subunits: The α-methylene-γ-lactone group present in many sesquiterpene lactones can directly alkylate the p65 subunit of NF-κB, thereby inhibiting its DNA binding capacity.[5][6]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK pathways, including ERK, JNK, and p38, are crucial for regulating a wide range of cellular processes such as proliferation, differentiation, inflammation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers and inflammatory conditions. Sesquiterpenoids have been shown to modulate MAPK signaling.[2][7][8]

Potential Modulation Points:

  • Inhibition of Upstream Kinases: Sesquiterpenoids may inhibit the phosphorylation and activation of key kinases within the MAPK cascades, such as MEK and ERK.

  • Activation of Stress-Activated Pathways: Some sesquiterpenes can induce cellular stress, leading to the activation of the JNK and p38 pathways, which can, in turn, trigger apoptosis in cancer cells.

Apoptosis (Programmed Cell Death)

Induction of apoptosis in cancer cells is a key mechanism for many chemotherapeutic agents. Sesquiterpenoids are well-documented inducers of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10][11]

Mechanisms of Apoptosis Induction:

  • Intrinsic Pathway: Sesquiterpenoids can induce mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3. This is often associated with the regulation of Bcl-2 family proteins, promoting the expression of pro-apoptotic members (e.g., Bax, Bak) and inhibiting anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

  • Extrinsic Pathway: Some sesquiterpenes can sensitize cancer cells to death receptor-mediated apoptosis by upregulating the expression of death receptors like Fas and TRAIL receptors.

  • Generation of Reactive Oxygen Species (ROS): The induction of oxidative stress through the generation of ROS is another common mechanism by which sesquiterpenoids can trigger apoptosis.

Quantitative Data on Sesquiterpenoid Activity

The following tables summarize quantitative data for various sesquiterpenoids, illustrating their potency in inhibiting key components of the signaling pathways discussed above. This data provides a reference for the potential efficacy of this compound.

Table 1: Inhibition of NF-κB Activity by Sesquiterpenoids

SesquiterpenoidCell LineAssayIC50 / EffectReference
ParthenolideJurkat T cellsNF-κB dependent reporter gene assay~5 µM[4]
Helenalin (B1673037)Jurkat T cellsNF-κB DNA binding (EMSA)Complete inhibition at 20 µM[5]
CostunolideHuman Bladder Cancer CellsWestern Blot (p-IκBα)Significant reduction at 20 µM[11]
IsotadeonalTHP-1 cellsSEAP reporter assay (NF-κB)IC50 ~15 µM[12]

Table 2: Modulation of MAPK Pathways by Sesquiterpenoids

SesquiterpenoidCell LineTargetEffectReference
ZerumboneHepG2 cellsp-ERK, p-p38Dose-dependent inhibition[8]
ParthenolideBreast Cancer CellsJNKSustained activation[3]
LactucopicrinSKMEL-5 skin cancer cellsp-PI3K, p-Akt, p-mTORDose-dependent reduction[13]

Table 3: Induction of Apoptosis by Sesquiterpenoids

SesquiterpenoidCell LineAssayEffectReference
TomentosinSK-28 (Melanoma)Sub-G0 fraction (Flow Cytometry)Dose-dependent increase[9]
AlantolactoneRKO (Colon Cancer)Western Blot (Bax/Bcl-2 ratio)Increased ratio[10]
ArtemisininA549 (Lung Carcinoma)Caspase-3 activationIncreased activation[10]
CostunolideCAL-27 (Oral Squamous Carcinoma)Gene Expression (BAK, Caspase 3, 6, 9)Increased expression[11]

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the therapeutic potential of this compound.

NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or THP-1) and transfect with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation with a suitable stimulus (e.g., TNF-α or LPS) for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.

Western Blot Analysis of Signaling Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or a relevant cancer cell line) and treat with different concentrations of this compound for a specified time.

  • Stimulation: For inflammatory pathways, stimulate the cells with an appropriate agonist (e.g., LPS).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Analysis by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Culture and Treatment: Treat a cancer cell line (e.g., Jurkat or HL-60) with varying concentrations of this compound for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of cells in each quadrant.

Visualizations of Signaling Pathways

The following diagrams illustrate the key signaling pathways that are potential targets of this compound, based on the known activities of other sesquiterpenoids.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB_IkB->NFkB releases Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (Inflammatory Cytokines) DNA->Transcription Sesquiterpenoid1 Sesquiterpenoids Sesquiterpenoid1->IKK inhibit Sesquiterpenoid2 Sesquiterpenoids Sesquiterpenoid2->NFkB_nuc inhibit DNA binding

Caption: Potential inhibition of the NF-κB signaling pathway by sesquiterpenoids.

MAPK_Pathway GrowthFactor Growth Factors, Cytokines, Stress Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, Elk-1) ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival, Inflammation TranscriptionFactors->Proliferation regulates Sesquiterpenoid Sesquiterpenoids Sesquiterpenoid->MEK inhibit

Caption: Potential modulation of the MAPK/ERK signaling pathway by sesquiterpenoids.

Apoptosis_Pathway Sesquiterpenoid Sesquiterpenoids Bax Bax Sesquiterpenoid->Bax upregulate Bcl2 Bcl-2 Sesquiterpenoid->Bcl2 downregulate Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential induction of the intrinsic apoptosis pathway by sesquiterpenoids.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently unavailable, the extensive research on the sesquiterpenoid class of compounds provides a strong foundation for hypothesizing its potential mechanisms of action. The NF-κB, MAPK, and apoptosis signaling pathways represent high-priority targets for future investigation. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to initiate the exploration of the therapeutic potential of this and other novel sesquiterpenoid compounds. It is imperative that future studies focus on generating specific data for this compound to validate these potential targets and elucidate its precise pharmacological profile.

References

Methodological & Application

Application Notes and Protocols for the Proposed Synthesis of 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocol is a proposed synthetic route for 9-O-Ethyldeacetylorientalide, based on established chemical principles for the modification of sesquiterpenoid lactones. As there is no specific published synthesis for this compound, this protocol has not been experimentally validated. It is intended to serve as a guiding framework for researchers.

Introduction

This compound is a derivative of Orientalide, a germacrane (B1241064) sesquiterpenoid isolated from plants of the Sigesbeckia genus, such as Sigesbeckia orientalis. Sesquiterpene lactones are a class of natural products known for a wide range of biological activities.[1][2][3] The synthesis of derivatives of natural products is a common strategy in drug discovery to explore structure-activity relationships (SAR) and improve pharmacological profiles.

This document outlines a proposed three-step semi-synthesis of this compound starting from its natural precursor, Orientalide. The proposed pathway involves:

  • Selective deacetylation of Orientalide to yield Deacetylorientalide (Intermediate 1).

  • Selective protection of the primary hydroxyl group in Intermediate 1.

  • Ethylation of the target secondary hydroxyl group, followed by deprotection to yield the final product.

Proposed Synthetic Workflow

The overall proposed synthetic pathway is illustrated below.

Synthesis_Workflow Start Orientalide (Starting Material) Int1 Intermediate 1 (Deacetylorientalide) Start->Int1 Step 1: Deacetylation (K2CO3, MeOH) Int2 Intermediate 2 (Protected Intermediate) Int1->Int2 Step 2: Protection (TBDMS-Cl, Imidazole) Product This compound (Final Product) Int2->Product Step 3: Ethylation & Deprotection (NaH, EtI; then TBAF)

Caption: Proposed semi-synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the proposed reactions with hypothetical, yet plausible, quantitative data based on similar transformations reported in organic chemistry literature.

StepReactionStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Hypothetical Yield (%)Hypothetical Purity (%)
1 DeacetylationOrientalideK₂CO₃Methanol (B129727)25485>95
2a ProtectionDeacetylorientalideTBDMS-Cl, Imidazole (B134444)DCM25690>95
2b EthylationProtected IntermediateNaH, C₂H₅ITHF0 to 25575>95
2c DeprotectionEthylated IntermediateTBAFTHF25395>98

Experimental Protocols

Materials and Equipment:

  • Starting Material: Orientalide (isolated from natural sources, e.g., Sigesbeckia orientalis).

  • Reagents: Potassium carbonate (K₂CO₃), Methanol (anhydrous), tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Dichloromethane (DCM, anhydrous), Sodium hydride (NaH, 60% dispersion in mineral oil), Ethyl iodide (C₂H₅I), Tetrahydrofuran (THF, anhydrous), Tetra-n-butylammonium fluoride (B91410) (TBAF, 1M in THF).

  • Solvents for chromatography: n-hexane, ethyl acetate (B1210297), acetonitrile (B52724), deionized water.

  • Standard laboratory glassware, magnetic stirrers, rotary evaporator.

  • Chromatography supplies: Silica (B1680970) gel (230–400 mesh), TLC plates, preparative HPLC system with a C18 column.[4][5][6]

Step 1: Selective Deacetylation of Orientalide

  • Objective: To selectively hydrolyze the acetate ester at the C-9 position (IUPAC C-5) to yield Deacetylorientalide (Intermediate 1).

  • Procedure:

    • Dissolve Orientalide (1.0 g, approx. 2.47 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Add potassium carbonate (K₂CO₃, 171 mg, 1.24 mmol, 0.5 eq) to the solution.

    • Stir the reaction mixture at room temperature (25°C) for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (B92381) (e.g., 7:3 v/v). The product spot should be more polar (lower Rf) than the starting material.

    • Once the reaction is complete, neutralize the mixture by adding a few drops of acetic acid.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate (50 mL) and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford Deacetylorientalide as a white solid.

Step 2: Synthesis of this compound

This step involves a three-part protection-ethylation-deprotection sequence.

2a. Protection of the Primary Hydroxyl Group

  • Objective: To selectively protect the sterically less hindered primary alcohol of Intermediate 1 with a silyl (B83357) ether.

  • Procedure:

    • Dissolve Deacetylorientalide (Intermediate 1, 1.0 g, approx. 2.76 mmol) in anhydrous DCM (40 mL) under an inert atmosphere (e.g., nitrogen or argon).

    • Add imidazole (376 mg, 5.52 mmol, 2.0 eq).

    • Add TBDMS-Cl (500 mg, 3.31 mmol, 1.2 eq) portion-wise at room temperature.

    • Stir the mixture for 6 hours, monitoring by TLC for the formation of a less polar product.

    • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (20 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by flash chromatography (silica gel, gradient of ethyl acetate in hexane) to yield the silylated intermediate (Intermediate 2).

2b. Ethylation of the Secondary Hydroxyl Group

  • Objective: To perform a Williamson ether synthesis on the unprotected secondary alcohol.

  • Procedure:

    • Wash sodium hydride (NaH, 60% dispersion, 132 mg, 3.30 mmol, 1.2 eq) with anhydrous hexane to remove mineral oil, and suspend it in anhydrous THF (20 mL) in a flask under an inert atmosphere.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of the silylated intermediate (Intermediate 2, approx. 2.75 mmol) in anhydrous THF (20 mL) to the NaH suspension.

    • Stir the mixture at 0°C for 30 minutes.

    • Add ethyl iodide (C₂H₅I, 0.33 mL, 4.13 mmol, 1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 5 hours. Monitor by TLC.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude ethylated intermediate. This crude product is often used directly in the next step.

2c. Deprotection of the Primary Hydroxyl Group

  • Objective: To remove the silyl protecting group to reveal the primary alcohol and yield the final product.

  • Procedure:

    • Dissolve the crude ethylated product from the previous step in THF (30 mL).

    • Add TBAF (1M solution in THF, 3.3 mL, 3.3 mmol, 1.2 eq) at room temperature.

    • Stir for 3 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile in water to obtain pure this compound.[4][5][6]

    • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Signaling Pathway and Workflow Diagrams

Logical Flow of Synthetic Transformations

logical_flow cluster_start Orientalide Structure cluster_int1 Intermediate 1 cluster_int2 Intermediate 2 cluster_int3 Intermediate 3 cluster_final Final Product Start Orientalide Primary -OH Secondary -OAc Int1 Deacetylorientalide Primary -OH Secondary -OH Start:s1->Int1:s1 Deacetylation Int2 Protected Intermediate Primary -OTBDMS Secondary -OH Int1:p->Int2:p Selective Protection Int3 Ethylated Intermediate Primary -OTBDMS Secondary -OEt Int2:s1->Int3:s1 Ethylation Final This compound Primary -OH Secondary -OEt Int3:p->Final:p Deprotection

Caption: Logical flow diagram showing the transformation of key functional groups.

References

Application Note: A Proposed HPLC-MS/MS Method for the Quantification of 9-O-Ethyldeacetylorientalide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed, robust, and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 9-O-Ethyldeacetylorientalide in human plasma. Due to the limited availability of specific published analytical methods for this compound, this application note provides a comprehensive template for method development and validation, intended to guide researchers, scientists, and drug development professionals. The described protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of essential validation parameters.

Introduction

This compound is a derivative of orientalide, a natural product of interest. To support pharmacokinetic and pharmacodynamic studies, a reliable and validated bioanalytical method for its quantification in biological matrices is essential.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of small molecules in complex biological fluids due to its high selectivity, sensitivity, and speed.[1][3][4] This application note details a hypothetical, yet scientifically grounded, HPLC-MS/MS method for the determination of this compound in human plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • 96-well protein precipitation plates or polypropylene (B1209903) tubes

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the Internal Standard (IS) in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for extracting small molecules from plasma.[5]

  • Aliquot 50 µL of plasma samples (standards, QCs, and unknown samples) into a 96-well plate or microcentrifuge tubes.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each well/tube.

  • Vortex the plate/tubes for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

HPLC-MS/MS Conditions

The following are proposed starting conditions that may require further optimization.

Table 1: Proposed HPLC and Mass Spectrometry Parameters

ParameterProposed Condition
HPLC System A standard UHPLC/HPLC system
Column A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions, and equilibrate for 1 min.
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing the compound. Hypothetical: this compound: m/z 451.2 -> 289.1; IS: m/z 456.2 -> 294.1
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines. The following parameters should be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration (accuracy) and the variability of the measurements (precision).

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and IS.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation

The following tables represent example data that would be generated during method validation.

Table 2: Example Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Regression Model
This compound1 - 1000Linear, 1/x²> 0.995

Table 3: Example Inter-day Accuracy and Precision Data

Nominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
3 (LQC)52.9598.34.5
50 (MQC)551.2102.43.1
800 (HQC)5790.498.82.8

(LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control)

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) plasma->add_is vortex Vortex (2 min) add_is->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for this compound quantification.

Bioanalytical Method Validation Parameters

G cluster_accuracy_precision Accuracy & Precision cluster_stability Stability Validation Method Validation IntraDay Intra-Day Validation->IntraDay InterDay Inter-Day Validation->InterDay FreezeThaw Freeze-Thaw Validation->FreezeThaw BenchTop Bench-Top Validation->BenchTop LongTerm Long-Term Validation->LongTerm Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery

Caption: Key parameters for bioanalytical method validation.

References

HPLC-MS/MS method for 9-O-Ethyldeacetylorientalide detection

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-MS/MS method for the sensitive and selective quantification of 9-O-Ethyldeacetylorientalide has been developed. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for the quantification of this compound in biological matrices, such as human plasma, and can be adapted for other sample types.

Introduction

This compound is a derivative of Orientalide, a natural sesquiterpene lactone. The development of a robust and sensitive analytical method is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for bioanalytical applications. This method employs a simple protein precipitation step for sample preparation and a reversed-phase HPLC gradient for separation, followed by detection using an electrospray ionization (ESI) source in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

Materials and Reagents
  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic Acid, LC-MS grade

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar stable isotope-labeled compound

  • Human Plasma (or other relevant biological matrix)

Standard and Sample Preparation

Stock and Working Solutions:

  • Prepare a 1.0 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation): This protocol is optimized for plasma samples.[1]

  • Pipette 100 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

The analysis is performed using a system such as a UHPLC system coupled to a triple quadrupole mass spectrometer.[2]

HPLC Conditions

A reversed-phase C18 column is typically effective for separating compounds of this nature.[3][4] The gradient elution ensures efficient separation and peak shape.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 10 minutes

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
7.01090
7.1955
10.0955
MS/MS Conditions

Detection is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for quantification. Source parameters must be optimized for the specific instrument used.[2]

Table 2: MS/MS Source and MRM Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Note: The following m/z values are hypothetical and must be determined experimentally by infusing a standard solution of this compound.

Table 3: Hypothetical MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
This compound365.2319.210015Quantifier
This compound365.2291.210025Qualifier
Internal Standard (IS)User-definedUser-defined100User-definedQuantifier

Method Validation Summary

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6]

Table 4: Representative Method Validation Data

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Recovery) 90% - 110%
Matrix Effect Minimal and compensated by Internal Standard

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to data reporting.

HPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Receive Plasma Sample Add_IS Spike with Internal Standard (IS) Sample->Add_IS Precipitate Add Acetonitrile (Protein Precipitation) Add_IS->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge at 14,000 rpm Vortex->Centrifuge Supernatant Transfer Supernatant to Vial Centrifuge->Supernatant Inject Inject Sample onto HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration & Quantification Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Calculate Calculate Analyte Concentration Calibrate->Calculate Report Generate Final Report Calculate->Report

Caption: HPLC-MS/MS workflow for this compound analysis.

Conclusion

This application note outlines a comprehensive and robust HPLC-MS/MS method for the quantification of this compound in biological matrices. The protocol involves a straightforward sample preparation technique and highly selective instrumental analysis, providing the accuracy and sensitivity required for demanding research and development applications. The provided parameters serve as a strong foundation for method implementation and can be further optimized to meet specific laboratory and instrumentation requirements.

References

Application Notes and Protocols for In Vitro Assay Development of 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Ethyldeacetylorientalide is a semi-synthetic derivative of orientalide, a naturally occurring guaianolide sesquiterpene lactone. Guaianolides are a class of secondary metabolites found in various plant species and are known for their diverse biological activities, including potent anti-inflammatory effects.[1][2] The core chemical structure, the α-methylene-γ-lactone moiety, is believed to be crucial for the bioactivity of many sesquiterpene lactones.[3] Preliminary investigations and data from structurally similar compounds suggest that this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4] Dysregulation of these pathways is implicated in a wide range of inflammatory diseases, making them attractive targets for therapeutic intervention.

This document provides detailed protocols for the development of in vitro assays to characterize the inhibitory activity of this compound on the NF-κB and MAPK signaling pathways. These assays are essential for determining the compound's potency and mechanism of action, which are critical steps in the early stages of drug discovery and development.

Data Presentation: Inhibitory Activity of Guaianolide Sesquiterpenes

The following table summarizes the inhibitory concentrations (IC50) of various guaianolide sesquiterpenes on inflammatory markers. This data, gathered from published literature, provides a comparative reference for the expected potency of this compound.

Compound NameAssay TypeCell LineTarget/MarkerIC50 (µM)
8-deoxylactucinNitric Oxide ProductionRAW 264.7 MacrophagesiNOS2.81[3]
EupatolideNitric Oxide ProductionMurine Peritoneal CellsiNOS4.38[3]
Unnamed Guaianolide (from Chrysanthemum indicum)Nitric Oxide ProductionRAW 264.7 CellsiNOS1.4 - 9.7[2]
Millefolactones B2-B7Nitric Oxide ProductionBV-2 Microglial CellsiNOS51.58 - 97.47[5]
6α-hydroxy-4[6],10[7]-guainadien-8α,12-olide (HGN)Antioxidant (DPPH)N/AFree Radical Scavenging76 µg/mL[8]
9,10-Dimethoxycanthin-6-oneNF-κB InhibitionNot SpecifiedNF-κB19.5[9]
JSH-23NF-κB Transcriptional ActivityRAW 264.7 MacrophagesNF-κB7.1[10]

Signaling Pathway and Experimental Workflow Diagrams

G Hypothesized Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Toll-like Receptor 4 (TLR4) / TNF Receptor (TNFR) Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K IκBα IκBα IKK_Complex->IκBα P NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_n NF-κB (p50/p65) NFκB->NFκB_n Translocation MKK3_6 MKK3/6 MAP3K->MKK3_6 P p38_MAPK p38 MAPK MKK3_6->p38_MAPK P p38_n p-p38 p38_MAPK->p38_n Translocation 9_O_Ethyldeacetylorientalide This compound 9_O_Ethyldeacetylorientalide->IKK_Complex Inhibits 9_O_Ethyldeacetylorientalide->MKK3_6 Inhibits Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) NFκB_n->Gene_Expression Induces p38_n->Gene_Expression Induces

Caption: Hypothesized Signaling Pathway of this compound.

G Experimental Workflow for In Vitro Assay cluster_cell_culture Cell Culture & Treatment cluster_luciferase_assay NF-κB Luciferase Reporter Assay cluster_western_blot p38 MAPK Western Blot Cell_Seeding Seed Cells (e.g., HEK293T for Luciferase Assay, RAW 264.7 for Western Blot) Compound_Treatment Pre-treat with This compound Cell_Seeding->Compound_Treatment Stimulation Stimulate with TNF-α or LPS Compound_Treatment->Stimulation Cell_Lysis_Luc Cell Lysis Stimulation->Cell_Lysis_Luc Cell_Lysis_WB Cell Lysis & Protein Quantification Stimulation->Cell_Lysis_WB Add_Substrate Add Luciferase Substrate Cell_Lysis_Luc->Add_Substrate Luminescence_Measurement Measure Luminescence Add_Substrate->Luminescence_Measurement SDS_PAGE SDS-PAGE Cell_Lysis_WB->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Immunoblotting Immunoblotting with Anti-p-p38 & Anti-p38 Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection

Caption: Experimental Workflow for In Vitro Assays.

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the activation of the NF-κB signaling pathway by using a reporter gene system.

Materials:

  • HEK293T cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Passive Lysis Buffer

  • Luciferase Assay System (e.g., Dual-Glo® Luciferase Assay System)

  • White, opaque 96-well plates

  • Luminometer

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells into a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 24 hours post-transfection.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Aspirate the medium from the cells and pre-treat with the different concentrations of the compound for 1-2 hours.[11]

    • Stimulate the cells with TNF-α (final concentration of 10 ng/mL) for 6-8 hours. Include a vehicle control (DMSO) and an unstimulated control.[11]

  • Luciferase Assay:

    • After incubation, remove the medium and wash the cells once with PBS.

    • Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[12]

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's instructions.[12]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

Protocol 2: Western Blot for Phosphorylated p38 MAPK

This protocol is designed to detect the phosphorylation status of p38 MAPK, a key kinase in the MAPK signaling cascade, as an indicator of pathway activation.

Materials:

  • RAW 264.7 murine macrophage cells

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • LPS (Lipopolysaccharide)

  • Ice-cold PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Methodology:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in high-glucose DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes.[4]

  • Protein Extraction and Quantification:

    • Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.[1]

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.[13]

    • Collect the supernatant and determine the protein concentration using the BCA protein assay.[13]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[1]

    • Transfer the separated proteins to a PVDF membrane.[1]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.[13]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.[13]

    • Strip the membrane and re-probe with the antibody against total p38 MAPK to normalize for protein loading.

    • Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated p38 to total p38 for each treatment condition.

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound. The NF-κB luciferase reporter assay will provide quantitative data on the compound's ability to inhibit a critical transcription factor in the inflammatory response. The Western blot analysis for phosphorylated p38 MAPK will further elucidate the compound's mechanism of action by examining its effect on a key upstream signaling kinase. Together, these assays will generate crucial data to guide the further development of this compound as a potential anti-inflammatory therapeutic agent.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 9-O-Ethyldeacetylorientalide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Ethyldeacetylorientalide is a compound of interest for its potential therapeutic activities. Based on the known biological activities of similar natural products, it is hypothesized that this compound may possess anti-inflammatory properties.[1][2][3][4] These application notes provide a comprehensive guide to a panel of cell-based assays designed to elucidate the anti-inflammatory and cytotoxic effects of this compound. The following protocols are foundational for screening and characterizing the compound's mechanism of action, with a focus on key inflammatory signaling pathways such as NF-κB and MAPK.[5][6][7][8][9][10]

Data Presentation

The quantitative results from the following assays should be recorded and organized into clear, tabular formats to facilitate comparison between different concentrations of this compound and control treatments.

Table 1: Cytotoxicity of this compound on [Cell Line Name] Cells

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)1000
0.1
1
10
50
100

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated [Cell Line Name] Cells

TreatmentIL-6 (pg/mL)TNF-α (pg/mL)IL-8 (pg/mL)
Vehicle Control
LPS (1 µg/mL)
LPS + this compound (1 µM)
LPS + this compound (10 µM)
LPS + this compound (50 µM)

Table 3: Inhibition of NF-κB Activation by this compound in [Cell Line Name] Reporter Cells

TreatmentLuciferase Activity (RLU)% Inhibition
Vehicle Control0
TNF-α (10 ng/mL)N/A
TNF-α + this compound (1 µM)
TNF-α + this compound (10 µM)
TNF-α + this compound (50 µM)

Table 4: Effect of this compound on MAPK Pathway Phosphorylation in [Cell Line Name] Cells

Treatmentp-p38/total p38 (Ratio)p-ERK/total ERK (Ratio)p-JNK/total JNK (Ratio)
Vehicle Control
LPS (1 µg/mL)
LPS + this compound (10 µM)

Experimental Protocols

Cell Viability and Cytotoxicity Assays

It is crucial to first assess the cytotoxic potential of this compound to determine the appropriate concentration range for subsequent bioactivity assays.[11][12]

Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 murine macrophages or THP-1 human monocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The LDH assay measures this released enzyme activity, which is proportional to the extent of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the 24-hour treatment, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

Cytotoxicity_Assay_Workflow cluster_viability MTT Assay cluster_cytotoxicity LDH Assay seed_cells1 Seed Cells treat1 Treat with Compound seed_cells1->treat1 add_mtt Add MTT Reagent treat1->add_mtt dissolve Dissolve Formazan add_mtt->dissolve read_abs1 Read Absorbance (570 nm) dissolve->read_abs1 seed_cells2 Seed Cells treat2 Treat with Compound seed_cells2->treat2 collect_sup Collect Supernatant treat2->collect_sup add_reagents Add LDH Reagents collect_sup->add_reagents read_abs2 Read Absorbance (490 nm) add_reagents->read_abs2

Figure 1: Workflow for cell viability and cytotoxicity assays.

Anti-inflammatory Activity Assays

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8) secreted by cells in response to an inflammatory stimulus.[13][14]

Protocol:

  • Cell Seeding: Seed cells (e.g., THP-1 or RAW 264.7) in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for IL-6, TNF-α, and IL-8 on the collected supernatants according to the manufacturer's protocol for the specific ELISA kits.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples.

ELISA_Workflow start Seed Cells in 24-well Plate pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect perform_elisa Perform ELISA for IL-6, TNF-α, IL-8 collect->perform_elisa analyze Analyze Data perform_elisa->analyze

Figure 2: Workflow for measuring pro-inflammatory cytokines by ELISA.

Principle: This assay utilizes a cell line (e.g., HEK293) stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[15]

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cell line in a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with this compound for 1 hour.

  • Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Cell Lysis: Lyse the cells using a luciferase assay lysis buffer.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

  • Calculation: Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α-stimulated control.

NFkB_Signaling_Pathway cluster_pathway NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB:e->IkB Degradation NFkB_IkB:e->NFkB Release Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces Compound This compound Compound->IKK Inhibits?

Figure 3: Simplified NF-κB signaling pathway and potential inhibition point.

Principle: Western blotting is used to detect and quantify the phosphorylation status of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as p38, ERK, and JNK.[5][16][17] The ratio of the phosphorylated form to the total protein indicates the activation level of the pathway.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate. Pre-treat with this compound and then stimulate with LPS for a short duration (e.g., 15-60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-ERK, total ERK, phospho-JNK, and total JNK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and calculate the ratio of phosphorylated to total protein.

MAPK_Signaling_Pathway cluster_mapk MAPK Signaling Pathway LPS LPS Receptor TLR4 LPS->Receptor Upstream_Kinases Upstream Kinases (e.g., MKK3/6, MEK1/2) Receptor->Upstream_Kinases p38 p38 Upstream_Kinases->p38 ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK Phospho_p38 p-p38 p38->Phospho_p38 P Phospho_ERK p-ERK ERK->Phospho_ERK P Phospho_JNK p-JNK JNK->Phospho_JNK P Transcription_Factors Transcription Factors (e.g., AP-1) Phospho_p38->Transcription_Factors Phospho_ERK->Transcription_Factors Phospho_JNK->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Compound This compound Compound->Upstream_Kinases Inhibits?

Figure 4: Overview of MAPK signaling pathways and a potential point of inhibition.

Conclusion

These application notes provide a robust framework for the initial characterization of the biological activity of this compound. By systematically evaluating its cytotoxicity and its effects on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The presented protocols are adaptable to various cell lines and can be expanded to include other relevant assays for a more comprehensive biological profile.

References

Application Notes and Protocols for Animal Model Studies of 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-O-Ethyldeacetylorientalide is a sesquiterpenoid isolated from Euphorbia pekinensis. The genus Euphorbia is a rich source of structurally diverse bioactive secondary metabolites, particularly terpenoids, which have demonstrated a wide range of pharmacological activities.[1][2][3][4] Notably, compounds isolated from various Euphorbia species have exhibited significant anti-inflammatory and cytotoxic properties.[1][5][6][7][8][9][10][11] Sesquiterpenoids and diterpenoids from this genus have been shown to inhibit inflammatory mediators and display cytotoxicity against various cancer cell lines.[1][5][8] Extracts from the roots of Euphorbia pekinensis, the source of this compound, have been traditionally used for their diuretic, purgative, anti-inflammatory, and cytotoxic effects.[12][13]

Given the pharmacological profile of related compounds and the plant source, it is hypothesized that this compound possesses anti-inflammatory and/or cytotoxic activities. These application notes provide detailed protocols for preclinical evaluation of this compound in established animal models to investigate these potential therapeutic effects.

Protocol 1: Evaluation of Anti-Inflammatory Activity in a Murine Model of Acute Inflammation

This protocol details the use of a carrageenan-induced paw edema model in mice, a widely accepted method for screening acute anti-inflammatory activity.[14][15]

Experimental Protocol
  • Animal Model:

    • Species: Male BALB/c mice.

    • Weight: 20-25 g.

    • Acclimation: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Materials and Reagents:

    • This compound (purity ≥98%).

    • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline).

    • Carrageenan (lambda, type IV).

    • Positive control: Indomethacin.

    • Plethysmometer.

  • Experimental Design:

    • Randomly divide mice into the following groups (n=8 per group):

      • Group 1: Vehicle control (receives vehicle only).

      • Group 2: Negative control (receives vehicle and carrageenan).

      • Group 3-5: this compound (e.g., 10, 20, 40 mg/kg, p.o.).

      • Group 6: Positive control (Indomethacin, 10 mg/kg, p.o.).

    • Administer the test compound or vehicle orally one hour before the induction of inflammation.

  • Induction of Paw Edema:

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer immediately before carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).

    • Calculate the percentage of edema inhibition for each group at each time point using the formula:

      • % Inhibition = [1 - (ΔV treated / ΔV control)] x 100

      • Where ΔV = Vt - V0.

  • Biochemical Analysis (at the end of the experiment):

    • Euthanize mice and collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) using ELISA kits.

    • Excise the inflamed paw tissue for histological examination and measurement of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

GroupTreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
1Vehicle Control-0.05 ± 0.01-
2Negative Control (Carrageenan)-0.85 ± 0.070
3This compound10Data to be collectedData to be calculated
4This compound20Data to be collectedData to be calculated
5This compound40Data to be collectedData to be calculated
6Indomethacin100.30 ± 0.0464.7

Table 2: Effect of this compound on Inflammatory Markers

GroupTreatmentDose (mg/kg)Serum TNF-α (pg/mL) (Mean ± SEM)Paw MPO Activity (U/g tissue) (Mean ± SEM)
1Vehicle Control-Data to be collectedData to be collected
2Negative Control (Carrageenan)-Data to be collectedData to be collected
3This compound10Data to be collectedData to be collected
4This compound20Data to be collectedData to be collected
5This compound40Data to be collectedData to be collected
6Indomethacin10Data to be collectedData to be collected

Diagrams

anti_inflammatory_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization (BALB/c mice, 1 week) grouping Randomization into Treatment Groups (n=8) acclimatization->grouping dosing Oral Administration (Compound/Vehicle) grouping->dosing inflammation Carrageenan Injection (Sub-plantar) dosing->inflammation measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) inflammation->measurement euthanasia Euthanasia & Sample Collection measurement->euthanasia biochem Biochemical Analysis (Cytokines, MPO) euthanasia->biochem histology Histological Examination euthanasia->histology

Experimental Workflow for Anti-Inflammatory Study.

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK NFkB NF-κB Activation IKK->NFkB iNOS_COX2 iNOS, COX-2 Expression NFkB->iNOS_COX2 NO_PGs NO, Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Compound This compound Compound->NFkB Inhibition

Hypothesized Anti-Inflammatory Signaling Pathway.

Protocol 2: Evaluation of In Vivo Antitumor Activity in a Xenograft Mouse Model

This protocol describes the use of a human tumor xenograft model in immunodeficient mice to assess the potential cytotoxic/antitumor effects of this compound.

Experimental Protocol
  • Animal Model:

    • Species: Female athymic nude mice (nu/nu).

    • Age: 4-6 weeks.

    • Acclimation: Acclimatize animals for one week in a specific pathogen-free (SPF) environment with sterile food, water, and bedding.

  • Cell Line and Tumor Implantation:

    • Select a relevant human cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) based on in vitro screening data.[5]

    • Culture cells to the logarithmic growth phase.

    • Subcutaneously inject 5 x 10^6 cells in 0.1 mL of Matrigel into the right flank of each mouse.

  • Experimental Design:

    • Monitor tumor growth regularly. When tumors reach a mean volume of 100-150 mm³, randomize mice into the following groups (n=8 per group):

      • Group 1: Vehicle control (receives vehicle, e.g., saline with 5% DMSO and 10% Tween 80, i.p.).

      • Group 2-4: this compound (e.g., 10, 20, 40 mg/kg, i.p. or p.o., daily).

      • Group 5: Positive control (e.g., Doxorubicin, 2 mg/kg, i.p., twice weekly).

    • Treat animals for a specified period (e.g., 21 days).

  • Measurement of Antitumor Activity:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: V = (length x width²) / 2.

    • Monitor body weight and clinical signs of toxicity throughout the study.

    • At the end of the study, euthanize the mice, excise the tumors, and record their final weight.

  • Post-mortem Analysis:

    • Perform histological analysis (e.g., H&E staining, Ki-67 for proliferation, TUNEL for apoptosis) on tumor tissues.

    • Collect major organs (liver, kidney, spleen) for histological examination to assess potential toxicity.

Data Presentation

Table 3: Effect of this compound on Tumor Growth in Xenograft Model

GroupTreatmentDose (mg/kg)Final Tumor Volume (mm³) (Mean ± SEM)Final Tumor Weight (g) (Mean ± SEM)Tumor Growth Inhibition (%)
1Vehicle Control-Data to be collectedData to be collected0
2This compound10Data to be collectedData to be collectedData to be calculated
3This compound20Data to be collectedData to be collectedData to be calculated
4This compound40Data to be collectedData to be collectedData to be calculated
5Doxorubicin2Data to be collectedData to be collectedData to be calculated

Table 4: Toxicity Assessment of this compound

GroupTreatmentDose (mg/kg)Body Weight Change (%) (Mean ± SEM)Relevant Organ Weight (g) (Liver, Kidney) (Mean ± SEM)
1Vehicle Control-Data to be collectedData to be collected
2This compound10Data to be collectedData to be collected
3This compound20Data to be collectedData to be collected
4This compound40Data to be collectedData to be collected
5Doxorubicin2Data to be collectedData to be collected

Diagrams

cytotoxic_workflow start Start acclimatization Acclimatize Athymic Nude Mice start->acclimatization implantation Subcutaneous Implantation of Cancer Cells acclimatization->implantation tumor_growth Monitor Tumor Growth (to 100-150 mm³) implantation->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer Compound/Vehicle (e.g., 21 days) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint: Euthanasia monitoring->endpoint analysis Tumor Excision, Weight, & Histological Analysis endpoint->analysis end End analysis->end

Experimental Workflow for In Vivo Antitumor Study.

apoptosis_pathway Compound This compound ROS ↑ ROS Generation Compound->ROS Mito_Stress Mitochondrial Stress ROS->Mito_Stress Bax ↑ Bax Mito_Stress->Bax Bcl2 ↓ Bcl-2 Mito_Stress->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Inhibition Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized Pro-Apoptotic Signaling Pathway.

References

Application Notes and Protocols for High-Throughput Screening of 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery.[1][2][3] 9-O-Ethyldeacetylorientalide is a semi-synthetic derivative of a natural orientalide (B1516890) compound. Its unique structural modifications suggest the potential for novel biological activities. This document provides a framework for the high-throughput screening (HTS) of this compound to elucidate its bioactivity profile, focusing on its potential cytotoxic and anti-inflammatory effects. The protocols outlined below are designed for automated HTS platforms and can be adapted for various research needs.[1][4][5]

Hypothetical Biological Activities

Due to the novelty of this compound, its precise biological activities are yet to be fully characterized. Based on the activities of structurally related natural products, we hypothesize that this compound may exhibit:

  • Cytotoxicity: Potential to induce cell death in cancer cell lines.

  • Anti-inflammatory Activity: Possible inhibition of inflammatory pathways in relevant cell models.

The following sections detail the protocols to screen for these activities and present hypothetical data for illustrative purposes.

Data Presentation: Summary of Hypothetical Screening Data

The following tables summarize the potential quantitative data that could be generated from the high-throughput screening of this compound.

Table 1: Hypothetical Cytotoxicity Data (IC50 Values in µM)

Cell LineCancer TypeThis compoundDoxorubicin (Control)
A549Lung Carcinoma12.50.8
HCT-116Colon Carcinoma8.20.5
MCF-7Breast Adenocarcinoma25.11.2
HepG2Hepatocellular Carcinoma15.70.9

Table 2: Hypothetical Anti-inflammatory Activity Data (IC50 Values in µM)

Assay TypeCell LineThis compoundDexamethasone (Control)
NF-κB InhibitionHEK293/NF-κB-luc5.40.1
Nitric Oxide (NO) ProductionRAW 264.79.82.5
TNF-α SecretionTHP-17.21.8

Experimental Protocols

High-Throughput Cytotoxicity Screening

This protocol is designed to assess the dose-dependent cytotoxic effects of this compound against a panel of human cancer cell lines.

a. Materials and Reagents:

  • Human cancer cell lines (e.g., A549, HCT-116, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Doxorubicin (positive control)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 384-well clear-bottom white plates

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

b. Experimental Workflow:

G cluster_0 Cell Plating cluster_1 Compound Addition cluster_2 Incubation & Readout cluster_3 Data Analysis plate_cells Plate cells in 384-well plates (e.g., 5,000 cells/well) incubate_24h Incubate for 24h at 37°C, 5% CO2 plate_cells->incubate_24h prepare_dilutions Prepare serial dilutions of This compound and Doxorubicin add_compounds Add compounds to wells using an automated liquid handler prepare_dilutions->add_compounds incubate_72h Incubate for 72h at 37°C, 5% CO2 add_compounds->incubate_72h add_reagent Add CellTiter-Glo® reagent incubate_72h->add_reagent read_luminescence Read luminescence add_reagent->read_luminescence calculate_ic50 Calculate IC50 values from dose-response curves read_luminescence->calculate_ic50

Caption: Workflow for High-Throughput Cytotoxicity Screening.

c. Detailed Steps:

  • Cell Plating: Seed cells into 384-well plates at an optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a dilution series of this compound and the positive control (Doxorubicin) in culture medium.

  • Compound Addition: Use an automated liquid handler to add the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and no-cell control wells.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and generate dose-response curves to calculate IC50 values.

High-Throughput Anti-inflammatory Screening (NF-κB Reporter Assay)

This protocol utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element to screen for anti-inflammatory activity.

a. Materials and Reagents:

  • HEK293/NF-κB-luc stable cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Dexamethasone (positive control)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • ONE-Glo™ Luciferase Assay System

  • 384-well solid white plates

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

b. Experimental Workflow:

G cluster_0 Cell Plating cluster_1 Compound Treatment cluster_2 Stimulation & Readout cluster_3 Data Analysis plate_cells Plate HEK293/NF-κB-luc cells in 384-well plates incubate_24h Incubate for 24h plate_cells->incubate_24h add_compounds Add serial dilutions of This compound incubate_24h->add_compounds incubate_1h Incubate for 1h add_compounds->incubate_1h add_tnfa Add TNF-α to stimulate NF-κB activation incubate_1h->add_tnfa incubate_6h Incubate for 6h add_tnfa->incubate_6h add_reagent Add ONE-Glo™ reagent incubate_6h->add_reagent read_luminescence Read luminescence add_reagent->read_luminescence calculate_ic50 Calculate IC50 values read_luminescence->calculate_ic50

Caption: Workflow for NF-κB Reporter Assay.

c. Detailed Steps:

  • Cell Plating: Seed HEK293/NF-κB-luc cells into 384-well plates and incubate overnight.

  • Compound Addition: Pre-treat cells with various concentrations of this compound or Dexamethasone for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α to all wells except the negative control.

  • Incubation: Incubate the plates for 6 hours.

  • Luciferase Assay: Add ONE-Glo™ reagent to each well.

  • Data Acquisition: Measure luminescence.

  • Data Analysis: Determine the percent inhibition of NF-κB activity and calculate IC50 values.

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound based on its hypothetical activities.

Apoptosis Signaling Pathway

Cytotoxic compounds often induce apoptosis. This compound could potentially activate either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FasL FasL FasR Fas Receptor FasL->FasR Caspase8 Caspase-8 FasR->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 DNA_damage DNA Damage p53 p53 DNA_damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->FasR Activates? This compound->DNA_damage Induces? G cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex TRAF2->IKK_complex IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB IkBa->NFkB IkBa_p p-IκBα IkBa->IkBa_p NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome Proteasome IkBa_p->Proteasome degradation Gene_expression Pro-inflammatory Gene Expression NFkB_n->Gene_expression This compound This compound This compound->IKK_complex Inhibits?

References

Application Notes and Protocols for 9-O-Ethyldeacetylorientalide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "9-O-Ethyldeacetylorientalide" is extremely limited in publicly available scientific literature. A product listing with the CAS number 1258517-60-0 exists, but detailed experimental data, application notes, and established protocols are not available. The following information is therefore based on the known biological activities of the parent compound class, guaianolide sesquiterpenoids, and provides a theoretical framework for its use as a chemical probe. All protocols are generalized and would require significant optimization and validation for this specific compound.

Introduction

This compound is a derivative of orientalide, a guaianolide sesquiterpenoid isolated from plants of the Ainsliaea genus.[1][2][3] Guaianolide sesquiterpenoids are a large class of natural products known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects.[4][5][6] The structural modifications of deacetylation at the 9-position and subsequent ethylation suggest that this compound has been synthesized to potentially enhance its potency, selectivity, or pharmacokinetic properties as a chemical probe.

Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein target. The use of this compound as a chemical probe would be aimed at elucidating the function of its cellular target(s) and dissecting associated signaling pathways. Given the known activities of related compounds, its primary applications are anticipated to be in cancer biology and inflammation research.

Potential Biological Activities and Target Pathways

Based on the activities of other guaianolide sesquiterpenoids, this compound is hypothesized to exhibit the following biological effects:

  • Cytotoxicity: Many guaianolides display potent cytotoxic activity against various cancer cell lines.[1][4] This is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor and form covalent bonds with nucleophilic residues (such as cysteine) in proteins.

  • Anti-inflammatory Activity: Several guaianolides have been shown to inhibit key inflammatory pathways, such as the NF-κB signaling pathway.[6][7]

Hypothesized Signaling Pathway Involvement:

Signaling_Pathway Probe This compound Target Putative Cellular Target(s) (e.g., IKK, STAT3, etc.) Probe->Target Binds to and modulates activity IKK IKK Complex Target->IKK Apoptosis Apoptosis Induction Target->Apoptosis Cell_Cycle Cell Cycle Arrest Target->Cell_Cycle NFkB_Inhib IκBα Phosphorylation (Inhibited) IKK->NFkB_Inhib Phosphorylates NFkB_Activation NF-κB Activation (Inhibited) NFkB_Inhib->NFkB_Activation Leads to Inflammatory_Genes Inflammatory Gene Expression (Downregulated) NFkB_Activation->Inflammatory_Genes Promotes

Caption: Hypothesized mechanism of action for this compound.

Physicochemical Properties and Data

No experimental data for this compound is currently available. The table below is a template for researchers to populate as data becomes available.

PropertyValueReference
Molecular Formula C21H28O7Predicted
Molecular Weight 392.44 g/mol Predicted
CAS Number 1258517-60-0[8]
Purity >95% (typical for commercial source)[8]
Solubility To be determined (likely in DMSO)-
IC50 (Cancer Cell Line) To be determined-
Binding Affinity (Kd) To be determined-

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound as a chemical probe.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow A Seed Cells B Add Compound Dilutions A->B C Incubate B->C D Add MTT C->D E Add DMSO D->E F Read Absorbance E->F

Caption: Workflow for the MTT cell viability assay.

Western Blot for NF-κB Pathway Analysis

This protocol is to investigate the effect of this compound on the phosphorylation of IκBα, a key step in NF-κB activation.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • LPS (Lipopolysaccharide)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Plate cells and allow them to adhere.

  • Pre-treat cells with this compound for 1-2 hours.

  • Stimulate cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.

  • Wash cells with cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

Western_Blot_Workflow A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Antibody Incubation E->F G Detection F->G

Caption: General workflow for Western blot analysis.

Synthesis

A plausible synthetic route to this compound from a related natural product is outlined below. This is a hypothetical protocol and would require optimization.

Reaction: Deacetylation followed by Ethylation.

Starting Material: A related guaianolide containing a 9-acetyl group.

Step 1: Deacetylation

  • Dissolve the starting material in methanol.

  • Add a catalytic amount of a base, such as potassium carbonate (K2CO3).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Purify the deacetylated intermediate by column chromatography.

Step 2: Ethylation

  • Dissolve the deacetylated intermediate in a suitable aprotic solvent (e.g., DMF or THF).

  • Add a base, such as sodium hydride (NaH), to deprotonate the hydroxyl group.

  • Add ethyl iodide (EtI) and stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product, this compound, by column chromatography.

Conclusion

While specific experimental data for this compound is not yet available, its structural relationship to the guaianolide sesquiterpenoids suggests its potential as a valuable chemical probe for studying cancer and inflammation. The protocols and information provided here offer a starting point for researchers to investigate its biological activities and mechanism of action. It is crucial to emphasize that all experimental procedures will require careful optimization and validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 9-O-Ethyldeacetylorientalide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this target molecule.

Important Preliminary Note: The synthesis of this compound is not yet described in peer-reviewed literature. The information provided herein is based on established synthetic methodologies for related natural products, specifically the deacetylation and subsequent ethylation of a proposed precursor, Orientalide. Orientalide is a sesquiterpene lactone of the guaianolide class. The proposed synthetic route involves two key transformations:

  • Deacetylation: Selective removal of the acetyl group from the precursor molecule.

  • Ethylation: Introduction of an ethyl group at the 9-hydroxyl position.

This guide will address potential issues that may arise during these steps.

Frequently Asked Questions (FAQs)

Q1: What is the proposed starting material for the synthesis of this compound?

A1: The proposed starting material is Orientalide, a natural product classified as a guaianolide sesquiterpene lactone. Its structure contains an acetyl group which needs to be removed.

Q2: What are the key challenges in the synthesis of this compound?

A2: The primary challenges are:

  • Selective Deacetylation: Orientalide is a polyfunctional molecule. The deacetylation conditions must be mild enough to avoid unwanted side reactions, such as hydrolysis of the lactone ring or rearrangement of the molecular skeleton.

  • Regioselective Ethylation: The ethylation of the resulting poly-hydroxyl intermediate must be selective for the C9-hydroxyl group. Other hydroxyl groups in the molecule may also react, leading to a mixture of products and reducing the yield of the desired compound.

  • Purification: The separation of the desired product from starting material, deacetylated intermediates, and regioisomeric ethylated byproducts can be challenging due to their similar polarities.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the disappearance of the starting material and the appearance of products. High-Performance Liquid Chromatography (HPLC) can provide more detailed information on the product distribution and purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for the structural confirmation of the final product and any isolated intermediates.

Troubleshooting Guides

Problem 1: Low Yield of Deacetylated Intermediate
Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Increase reaction time. Monitor closely by TLC to avoid degradation. - Increase the amount of the deacetylation reagent (e.g., base or enzyme). - Increase the reaction temperature cautiously, as this may also promote side reactions.
Degradation of Starting Material or Product - Use milder deacetylation conditions. For example, switch from a strong base (e.g., K2CO3 in methanol) to a milder, enzymatic hydrolysis. - Perform the reaction at a lower temperature. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the molecule is sensitive to oxidation.
Difficult Product Isolation - Optimize the work-up procedure to minimize product loss. This may involve adjusting the pH during extraction or using a different extraction solvent. - Employ a different purification method, such as flash column chromatography with a carefully selected solvent system or preparative HPLC.
Problem 2: Low Yield of this compound during Ethylation
Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Increase the stoichiometry of the ethylating agent (e.g., ethyl iodide, diethyl sulfate). - Use a stronger, non-nucleophilic base (e.g., sodium hydride) to ensure complete deprotonation of the hydroxyl group. - Increase the reaction temperature.
Formation of Multiple Ethylated Products (Low Regioselectivity) - Employ a protecting group strategy. Protect the more reactive hydroxyl groups before carrying out the ethylation at C9. This will require additional synthesis steps for protection and deprotection. - Use a bulky ethylating agent that may show greater selectivity for the sterically less hindered hydroxyl group. - Explore enzymatic ethylation, which can offer high regioselectivity.
Decomposition of the Reactant or Product - Use milder reaction conditions (lower temperature, less reactive base or ethylating agent). - Minimize reaction time.
Problem 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Suggestion
Co-elution of Product with Starting Material or Byproducts - Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a less polar solvent often improves separation. - Use a different stationary phase for chromatography (e.g., alumina (B75360) instead of silica (B1680970) gel, or a bonded-phase silica). - Employ preparative HPLC, which offers higher resolution than standard column chromatography.
Product Instability on Silica Gel - Use a deactivated silica gel (e.g., treated with triethylamine) to prevent decomposition of acid-sensitive compounds. - Consider alternative purification methods such as crystallization or preparative TLC.

Experimental Protocols

Protocol 1: General Procedure for Deacetylation of Orientalide

This is a representative protocol and may require optimization.

  • Dissolution: Dissolve Orientalide (1 equivalent) in methanol (B129727).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Ethylation of Deacetylated Orientalide

This protocol assumes the C9-hydroxyl is the most reactive.

  • Dissolution: Dissolve the deacetylated intermediate (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) under an inert atmosphere.

  • Deprotonation: Cool the solution to 0 °C and add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes.

  • Ethylation: Add the ethylating agent (e.g., ethyl iodide, 1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain this compound.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Deacetylation cluster_1 Step 2: Ethylation Orientalide Orientalide (Starting Material) Deacetylation_Process Mild Basic or Enzymatic Hydrolysis Orientalide->Deacetylation_Process 1 Deacetylated_Intermediate Deacetylated Intermediate Ethylation_Process Base + Ethylating Agent Deacetylated_Intermediate->Ethylation_Process 3 Target_Product This compound Deacetylation_Process->Deacetylated_Intermediate 2 Ethylation_Process->Target_Product 4

Caption: Proposed two-step synthesis workflow for this compound.

Troubleshooting_Logic Start Low Yield of Target Compound Check_Step1 Check Deacetylation Step Start->Check_Step1 Check_Step2 Check Ethylation Step Start->Check_Step2 Incomplete_Deacetylation Incomplete Reaction? - Increase time/reagent - Increase temperature Check_Step1->Incomplete_Deacetylation Yes Degradation_Step1 Degradation? - Milder conditions - Lower temperature Check_Step1->Degradation_Step1 No Incomplete_Ethylation Incomplete Reaction? - More ethylating agent - Stronger base Check_Step2->Incomplete_Ethylation Yes Poor_Selectivity Poor Regioselectivity? - Protecting groups - Bulky reagent Check_Step2->Poor_Selectivity No, but byproducts Degradation_Step2 Degradation? - Milder conditions Poor_Selectivity->Degradation_Step2 No

Caption: Troubleshooting decision tree for low yield synthesis.

"9-O-Ethyldeacetylorientalide" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 9-O-Ethyldeacetylorientalide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: To which chemical class does this compound belong, and what are the general stability concerns for this class?

A1: this compound is a sesquiterpenoid.[][2] Based on its relation to Orientalide, a germacrane (B1241064) sesquiterpenoid, it is further classified as a sesquiterpene lactone. Sesquiterpene lactones are known to be sensitive to several environmental factors, including pH, temperature, and light.[3][4][5][6] Many compounds in this class are thermolabile and can be sensitive to both acidic and basic conditions.[7][8]

Q2: What are the primary factors that can cause the degradation of this compound during experiments?

A2: The primary factors that can lead to the degradation of sesquiterpene lactones like this compound are:

  • pH: Stability is highly pH-dependent. Degradation can occur at neutral to alkaline pH. For instance, some sesquiterpene lactones with side chains show instability at pH 7.4, while they are more stable at a slightly acidic pH of 5.5.[3][5]

  • Temperature: Elevated temperatures can accelerate degradation. Storage at higher temperatures (+25°C and +30°C) has been shown to cause a significant decrease in the content of sesquiterpene lactones in tinctures over time, compared to storage at +4°C.[4]

  • Light: Exposure to UV radiation can lead to the degradation of sesquiterpene lactones. One study on lactucin, a sesquiterpene lactone, showed significant degradation upon exposure to UV light, with a half-life of about 45 minutes.[6]

  • Solvent: The choice of solvent can impact stability. For example, the degradation of some sesquiterpene lactones in Arnica tincture was shown to be caused by the addition of ethanol (B145695) to the molecule.[4]

Q3: I am observing a loss of my compound in my cell culture experiments. What could be the cause?

A3: If you are observing a loss of this compound in your cell culture experiments, it is likely due to its degradation under physiological conditions. Cell culture media is typically buffered around pH 7.4 and experiments are conducted at 37°C. These conditions have been shown to cause the degradation of some sesquiterpene lactones, particularly those with side chains.[3][5] The compound may be losing a side chain or undergoing other modifications, leading to a decrease in the concentration of the active parent compound.

Q4: What are the recommended storage conditions for this compound?

  • Temperature: Store at low temperatures, such as +4°C or frozen, to minimize thermal degradation.[4] One supplier suggests storage at 2-8°C.[2]

  • Light: Protect from light by storing in amber vials or in the dark to prevent photodegradation.[6]

  • pH: For solutions, consider using a slightly acidic buffer (e.g., pH 5.5) if compatible with your experimental setup, as this has been shown to improve the stability of some sesquiterpene lactones.[3][5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is susceptible to oxidation.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Steps
Degradation in stock solution 1. Prepare fresh stock solutions before each experiment. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Use aprotic solvents like DMSO for stock solutions, and minimize the time the compound is in aqueous buffers.
Degradation in assay medium 1. Minimize the incubation time of the compound in the assay medium. 2. Perform a time-course experiment to assess the stability of the compound in your specific assay medium at 37°C. 3. Analyze the medium at different time points using HPLC to quantify the remaining parent compound.
Adsorption to labware 1. Use low-binding microplates and tubes. 2. Include a control with the compound in the medium without cells to assess non-specific binding and degradation.
Issue 2: Appearance of unknown peaks in HPLC analysis.
Possible Cause Troubleshooting Steps
pH-mediated degradation 1. Analyze the sample immediately after preparation. 2. If using a buffered mobile phase, check the pH and its potential to cause on-column degradation. 3. Investigate the stability of the compound in solutions of different pH (e.g., acidic, neutral, basic) to identify potential degradation products.
Thermal degradation 1. Use a cooled autosampler for your HPLC system. 2. Avoid heating the sample during preparation.
Photodegradation 1. Protect samples from light during preparation and analysis by using amber vials and covering the autosampler.
Oxidation 1. Degas solvents and use an antioxidant if compatible with the analysis. 2. Prepare samples in a glove box under an inert atmosphere.

Quantitative Data Summary

While specific quantitative stability data for this compound is not available in the cited literature, the following tables summarize the stability of other sesquiterpene lactones under various conditions. This data can serve as a general guideline for handling this compound.

Table 1: Effect of pH and Temperature on the Stability of Sesquiterpene Lactones

Compound TypepHTemperatureObservation (after 96 hours)Reference
Sesquiterpene lactones with a side chain5.525°C & 37°CStable[3][5]
Sesquiterpene lactones with a side chain7.437°CLoss of the side chain[3][5]
Sesquiterpene lactones without a side chain5.5 & 7.425°C & 37°CStable[3][5]

Table 2: Degradation of 11α,13-dihydrohelenalin esters in Arnica Tincture Over 3 Years

Storage TemperatureDecrease in ContentDegradation ProductReference
+4°C13%2-ethoxy-2,3,11,13-tetrahydrohelenalin derivatives[4]
+25°C32%2-ethoxy-2,3,11,13-tetrahydrohelenalin derivatives[4]
+30°C37%2-ethoxy-2,3,11,13-tetrahydrohelenalin derivatives[4]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound using HPLC

This protocol provides a framework for assessing the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable aprotic solvent (e.g., DMSO, acetonitrile).

  • Preparation of Test Solutions:

    • Prepare test solutions by diluting the stock solution to a final concentration (e.g., 100 µM) in different buffers (e.g., pH 3, 5.5, 7.4, and 9) and solvents (e.g., water, ethanol, methanol).

  • Incubation Conditions:

    • Temperature: Aliquot the test solutions into separate vials for incubation at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Light: For photostability testing, expose a set of vials to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber), while keeping a control set wrapped in aluminum foil to protect from light.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 96 hours).

  • HPLC Analysis:

    • Method: High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing sesquiterpene lactones.[9][10] A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed.

    • Detection: UV detection is commonly used. The detection wavelength should be optimized for this compound. If the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used.[7]

    • Quantification: Quantify the peak area of this compound at each time point and normalize it to the peak area at time 0 to determine the percentage of the compound remaining.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition to determine its stability profile and degradation kinetics.

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Investigation Steps cluster_causes Potential Root Causes cluster_solutions Corrective Actions Inconsistent_Results Inconsistent Results / Loss of Compound Check_Storage Check Stock Solution (Age, Storage) Inconsistent_Results->Check_Storage Check_Assay_Conditions Evaluate Assay Conditions (pH, Temp, Time) Inconsistent_Results->Check_Assay_Conditions Check_Purity Analyze Purity by HPLC Inconsistent_Results->Check_Purity Degradation Chemical Degradation Check_Storage->Degradation Check_Assay_Conditions->Degradation Adsorption Adsorption to Surfaces Check_Assay_Conditions->Adsorption Check_Purity->Degradation Fresh_Stock Prepare Fresh Stock Degradation->Fresh_Stock Optimize_Assay Optimize Assay Protocol (e.g., shorter incubation) Degradation->Optimize_Assay Modify_Storage Modify Storage (Temp, Light, pH) Degradation->Modify_Storage Use_Low_Binding_Ware Use Low-Binding Labware Adsorption->Use_Low_Binding_Ware

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathways cluster_factors Degradation Factors cluster_products Potential Degradation Products Compound This compound (Sesquiterpene Lactone) pH pH (Neutral/Alkaline) Compound->pH Temp Temperature Compound->Temp Light UV Light Compound->Light Solvent Solvent Effects Compound->Solvent Hydrolysis Hydrolysis Products (e.g., loss of side chain) pH->Hydrolysis Isomerization Isomers Temp->Isomerization Oxidation Oxidation Products Light->Oxidation Adducts Solvent Adducts Solvent->Adducts

Caption: Potential degradation pathways for this compound.

References

Overcoming solubility problems with 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-O-Ethyldeacetylorientalide. The information provided is based on general knowledge of sesquiterpenoid lactones, as specific data for this compound is limited.

Troubleshooting Guide

Problem: Precipitate forms when adding the stock solution to an aqueous buffer.

Possible Cause: The organic solvent from the stock solution is causing the compound to crash out upon contact with the aqueous environment due to its low aqueous solubility.

Solutions:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Increase the percentage of co-solvent: If your experimental system allows, you can increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, be mindful of the solvent's potential effects on your biological system.

  • Use a different co-solvent: Some co-solvents may be more effective at keeping the compound in solution. Consider trying ethanol, methanol, or a mixture of solvents.

  • Employ solubilizing agents: Incorporate surfactants (e.g., Tween 80, Pluronic F-68) or cyclodextrins into your aqueous buffer to enhance the solubility of the compound.

Problem: Inconsistent results between experiments.

Possible Cause: Variability in the solubilization of this compound can lead to inconsistent effective concentrations.

Solutions:

  • Standardize stock solution preparation: Ensure that the stock solution is prepared consistently in every experiment. This includes using the same solvent, concentration, and dissolution method (e.g., vortexing time, sonication).

  • Prepare fresh dilutions: Always prepare fresh dilutions of the compound in your final assay buffer immediately before use. Avoid storing diluted solutions for extended periods.

  • Visually inspect for precipitation: Before adding the compound to your experimental system, visually inspect the diluted solution for any signs of precipitation. If precipitation is observed, the solution should be remade.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: While specific data for this compound is unavailable, sesquiterpenoid lactones are generally soluble in organic solvents. We recommend starting with Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution. Other potential solvents include ethanol, methanol, and acetone. It is crucial to determine the solubility in your chosen solvent empirically.

Q2: How can I improve the aqueous solubility of this compound for in vitro assays?

A2: Several methods can be employed to enhance the aqueous solubility of poorly soluble compounds like sesquiterpenoid lactones.[1][2][3] The choice of method will depend on the specific requirements of your experiment. Below is a summary of common strategies:

StrategyDescriptionConsiderations
Co-solvents A water-miscible organic solvent is added to the aqueous solution to increase the solubility of the hydrophobic compound.The final concentration of the co-solvent should be tested for its own biological effects in your assay system.
Cyclodextrins These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, increasing their apparent solubility in water.[4][5]The type and concentration of cyclodextrin (B1172386) need to be optimized.
Surfactants Amphiphilic molecules that form micelles in aqueous solutions, which can solubilize hydrophobic compounds.The critical micelle concentration (CMC) of the surfactant and its potential to interfere with the assay should be considered.
Solid Dispersions The drug is dispersed in an inert carrier matrix at the solid-state, which can enhance dissolution rates.This is more applicable for formulation development rather than initial in vitro screening.
Nanoparticle Formulation Reducing the particle size to the nanoscale can significantly increase the surface area and dissolution rate.[6][7]This requires specialized equipment and formulation expertise.

Q3: What are the potential signaling pathways affected by this compound?

A3: The specific signaling pathways modulated by this compound have not been elucidated. However, sesquiterpenoid lactones are known to interact with various cellular targets, primarily due to the presence of reactive groups like the α-methylene-γ-lactone moiety.[8] Common signaling pathways affected by this class of compounds include:

  • NF-κB Signaling Pathway: Many sesquiterpenoid lactones are potent inhibitors of the NF-κB pathway, which plays a critical role in inflammation and cancer.[9][10][11][12]

  • MAPK/ERK Pathway: Modulation of the MAPK/ERK pathway has been observed with some sesquiterpenoid lactones, affecting cell proliferation and survival.[9][10][13]

  • STAT3 Pathway: Inhibition of STAT3 signaling is another mechanism through which sesquiterpenoid lactones can exert their anti-cancer effects.[9][10][11]

  • PI3K/Akt/mTOR Pathway: This crucial pathway for cell growth and survival is also a target for some sesquiterpenoid lactones.[9][10][11]

It is recommended to investigate the effect of this compound on these key pathways in your experimental model.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh a small amount of this compound.

  • Add a sufficient volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Solubilization in Aqueous Buffer using a Co-solvent
  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your assay.

  • In a separate tube, add the required volume of the stock solution to a volume of your aqueous assay buffer. Important: Add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.

  • Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept to a minimum and is consistent across all experimental conditions, including the vehicle control. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.

  • Use the freshly prepared solution immediately in your experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Dilution weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -80°C dissolve->store thaw Thaw Stock store->thaw Begin Experiment dilute Dilute in Buffer (while vortexing) thaw->dilute use Use Immediately dilute->use

Caption: Experimental workflow for preparing and using this compound.

Caption: Potential inhibition of the NF-κB signaling pathway by sesquiterpenoid lactones.

References

Technical Support Center: 9-O-Ethyldeacetylorientalide In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in optimizing the dosage and experimental design for in vitro studies of 9-O-Ethyldeacetylorientalide.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in cell viability assays?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a logarithmic dilution series, for instance, from 0.1 µM to 100 µM. This range allows for the determination of a dose-response curve and calculation of the IC50 (half-maximal inhibitory concentration) value.

Q2: I am observing high variability in my cell viability results. What are the potential causes and solutions?

A2: High variability in cell viability assays can stem from several factors:

  • Compound Solubility: this compound, as a natural product derivative, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Visually inspect for any precipitation.[1][2]

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.

  • Incubation Time: The duration of compound exposure can influence results. Standardize the incubation time across all experiments (e.g., 24, 48, or 72 hours).[1]

  • Assay Interference: Natural compounds can sometimes interfere with assay reagents. For colorimetric assays like the MTT assay, the compound itself might have a color that affects absorbance readings.[1] It's crucial to include a "compound only" control (wells with the compound but no cells) to subtract any background absorbance.[1]

Q3: My preliminary results suggest this compound induces apoptosis. Which markers should I investigate using Western Blot?

A3: To confirm apoptosis, it is recommended to probe for key proteins involved in the apoptotic cascade. Useful markers include:

  • Cleaved Caspases: Activation of executioner caspases like Caspase-3 and Caspase-7 is a hallmark of apoptosis.[3] Look for the cleaved (active) forms of these proteins.

  • PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspases.[4] Detection of the cleaved fragment of PARP is a strong indicator of apoptosis.[4]

  • Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can indicate the involvement of the intrinsic apoptotic pathway.[4]

Troubleshooting Guides

Problem 1: Unexpectedly Low Cytotoxicity in MTT Assay

If this compound is not showing the expected cytotoxic effect in your MTT assay, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Cytotoxicity

G Start Low Cytotoxicity Observed CheckSolubility Check Compound Solubility (Microscopic Examination) Start->CheckSolubility Precipitate Precipitate Observed? CheckSolubility->Precipitate OptimizeSolvent Optimize Solvent/Concentration (e.g., Sonication, different solvent) Precipitate->OptimizeSolvent Yes NoPrecipitate No Precipitate Precipitate->NoPrecipitate No OptimizeSolvent->Start CheckIncubation Review Incubation Time NoPrecipitate->CheckIncubation TimeDependent Is a longer exposure needed? CheckIncubation->TimeDependent IncreaseTime Increase Incubation Time (e.g., 48h, 72h) TimeDependent->IncreaseTime Yes NoTimeEffect No Time Effect TimeDependent->NoTimeEffect No IncreaseTime->Start AssayInterference Consider Assay Interference NoTimeEffect->AssayInterference DirectReduction Direct MTT Reduction by Compound? AssayInterference->DirectReduction CompoundControl Run 'Compound Only' Control DirectReduction->CompoundControl Yes NoInterference No Interference DirectReduction->NoInterference No CompoundControl->Start AlternativeAssay Consider Alternative Viability Assay (e.g., CellTiter-Glo) NoInterference->AlternativeAssay

Caption: Troubleshooting workflow for unexpectedly low cytotoxicity.

Possible Cause Recommended Solution
Poor Compound Solubility Visually inspect the wells for precipitate. If observed, try different solubilization methods like sonication or vortexing the stock solution. Consider using a different solvent if compatible with your cell line.[1][2]
Insufficient Incubation Time The cytotoxic effects of some compounds are time-dependent. Extend the incubation period to 48 or 72 hours and compare the results.[1]
Assay Interference Some natural products can directly reduce MTT, leading to a false-positive signal of high viability. Run a control with the compound in cell-free media to check for direct reduction of the MTT reagent.[1]
Cell Line Resistance The chosen cell line may be resistant to the compound's mechanism of action. Consider testing on a different cell line with a known sensitivity to similar compounds.
Incorrect Dosage Range The effective concentration might be higher than the tested range. Perform a wider dose-response experiment with concentrations up to 200 µM or higher, solubility permitting.
Problem 2: Inconsistent or Noisy Western Blot Results

Inconsistent band intensities or high background can obscure the true effect of this compound on apoptotic proteins.

Troubleshooting Workflow for Western Blot Issues

G Start Inconsistent Western Blot Results ProteinQuant Verify Protein Quantification (e.g., BCA Assay) Start->ProteinQuant UnequalLoading Unequal Loading? ProteinQuant->UnequalLoading NormalizeLoading Normalize Protein Concentrations UnequalLoading->NormalizeLoading Yes EqualLoading Loading is Equal UnequalLoading->EqualLoading No NormalizeLoading->Start AntibodyOpt Check Antibody Performance EqualLoading->AntibodyOpt AntibodyIssue Suboptimal Antibody Dilution or Quality? AntibodyOpt->AntibodyIssue TitrateAntibody Titrate Primary Antibody Use Positive Control Lysate AntibodyIssue->TitrateAntibody Yes GoodAntibody Antibody is Good AntibodyIssue->GoodAntibody No TitrateAntibody->Start TransferEfficiency Assess Transfer Efficiency (e.g., Ponceau S Stain) GoodAntibody->TransferEfficiency PoorTransfer Poor Transfer? TransferEfficiency->PoorTransfer OptimizeTransfer Optimize Transfer Conditions (Time, Voltage) PoorTransfer->OptimizeTransfer Yes GoodTransfer Transfer is Good PoorTransfer->GoodTransfer No OptimizeTransfer->Start BlockingWashing Review Blocking and Washing Steps GoodTransfer->BlockingWashing

Caption: Troubleshooting workflow for inconsistent Western Blot results.

Possible Cause Recommended Solution
Unequal Protein Loading Ensure accurate protein quantification of your cell lysates using a reliable method like the BCA assay.[4] Normalize the protein concentrations of all samples before loading.[4] Always include a loading control (e.g., β-actin, GAPDH) to verify equal loading.
Suboptimal Antibody Concentration The primary antibody concentration may be too high (causing high background) or too low (weak signal). Perform an antibody titration to determine the optimal dilution. Refer to the antibody datasheet for starting recommendations.[4]
Inefficient Protein Transfer Confirm successful protein transfer from the gel to the membrane using Ponceau S staining.[4] If transfer is inefficient, optimize the transfer time and voltage.
Inadequate Blocking or Washing Insufficient blocking can lead to high background noise. Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.[4] Ensure thorough washing steps between antibody incubations to remove non-specifically bound antibodies.[4]

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls (medium only).[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix thoroughly by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

MTT Assay Workflow

G A 1. Seed Cells (96-well plate) B 2. Add Compound (Varying Concentrations) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Western Blot for Apoptosis Markers

This protocol details the detection of key apoptotic proteins following treatment with this compound.

  • Cell Lysis: After treating cells with the desired concentrations of this compound for the chosen duration, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[4]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) diluted in blocking buffer overnight at 4°C.[4]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[4]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

  • Analysis: Perform densitometric analysis of the bands using image analysis software and normalize to a loading control.[4]

Potential Signaling Pathway

Many natural compounds exert their cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis. A plausible mechanism for this compound could involve the induction of the intrinsic (mitochondrial) apoptotic pathway.

Hypothesized Apoptotic Pathway

G cluster_treatment Treatment cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway induced by the compound.

References

"9-O-Ethyldeacetylorientalide" off-target effects troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 9-O-Ethyldeacetylorientalide

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other experimental challenges encountered while working with this compound.

Disclaimer: Specific experimental data on this compound is limited in publicly available literature. This guide is based on the known biological activities and off-target effects of the broader class of quassinoid compounds, to which this compound belongs. Quassinoids are known to exhibit a range of biological activities, including anti-proliferative, anti-inflammatory, and anti-viral effects, often through the inhibition of protein synthesis and modulation of key signaling pathways.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: We are observing higher than expected cytotoxicity in our cell line. Is this a known effect of this compound?

A1: Yes, significant cytotoxicity is a known characteristic of the quassinoid class of compounds.[4] The primary on-target effect of many quassinoids is the potent inhibition of protein synthesis, which can lead to broad-spectrum cytotoxicity in rapidly dividing cells.[1][2] If the observed cytotoxicity is outside your expected therapeutic window, consider the following:

  • Dose-Response Analysis: Ensure you have performed a thorough dose-response curve to determine the IC50 in your specific cell line.

  • Assay-Specific Effects: The type of cytotoxicity assay used can influence results. For example, assays measuring metabolic activity (e.g., MTT, MTS) may show effects sooner than assays measuring membrane integrity (e.g., LDH release).

  • Off-Target Kinase Inhibition: While not the primary mechanism, some small molecules can have off-target effects on essential kinases. Consider performing a kinase panel screen if unexpected cytotoxicity persists at low concentrations.

Q2: Our protein synthesis assay (e.g., puromycin (B1679871) incorporation, [35S]-methionine labeling) shows a complete shutdown at very low concentrations. Is this the expected mechanism of action?

A2: Yes, potent inhibition of protein synthesis is a hallmark of many quassinoids.[1][2][4] This is considered a primary on-target effect. If you are troubleshooting this observation, it is likely confirming the compound's mechanism of action rather than an off-target effect. To further investigate:

  • Time-Course Experiment: Perform a time-course experiment to determine how quickly protein synthesis is inhibited after compound addition.

  • Reversibility Assay: To check if the inhibition is reversible, treat cells with the compound, then wash it out and measure the recovery of protein synthesis over time. Some studies suggest that the inhibition by certain quassinoids may be reversible.[1]

Q3: We have observed unexpected changes in the phosphorylation status of proteins in the AKT/mTOR or STAT3 signaling pathways. Could this be an off-target effect?

A3: Yes, modulation of various signaling pathways has been reported for quassinoids and could be considered an off-target or secondary effect.[1][2] Quassinoids have been shown to affect signaling pathways including AKT, MEK, c-MYC, and STAT3.[1][2]

  • Western Blot Analysis: To confirm these effects, perform western blot analysis for key phosphorylated and total proteins in the suspected pathway (e.g., p-AKT/AKT, p-STAT3/STAT3).

  • Upstream/Downstream Targets: Investigate other upstream and downstream components of the pathway to understand the point of modulation.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cell Death Phenotypes

If you observe a cell death phenotype that does not align with simple inhibition of proliferation (e.g., rapid apoptosis, necrosis), this guide provides steps to investigate potential off-target effects.

Symptoms:

  • Rapid induction of apoptosis markers (e.g., cleaved caspase-3, PARP cleavage) at concentrations below the IC50 for proliferation.

  • Signs of necrotic cell death (e.g., loss of membrane integrity).

Potential Cause:

  • Induction of mitochondrial membrane depolarization.[4]

  • Activation of apoptotic signaling pathways independent of protein synthesis inhibition.

Experimental Workflow:

G A Observe Unexpected Cell Death Phenotype B Measure Mitochondrial Membrane Potential (e.g., TMRE, JC-1 assay) A->B C Assess Caspase Activation (e.g., Caspase-3/7 Glo assay, Western for cleaved Caspase-3) A->C D Analyze Apoptosis vs. Necrosis (e.g., Annexin V/PI staining) B->D C->D E Correlate with Protein Synthesis Inhibition Assay D->E F Conclusion: Off-target mitochondrial toxicity or apoptosis induction E->F

Caption: Workflow for troubleshooting unexpected cell death.

Detailed Experimental Protocols:

  • Mitochondrial Membrane Potential Assay (TMRE):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a dose range of this compound and a positive control (e.g., CCCP) for the desired time.

    • Add TMRE (tetramethylrhodamine, ethyl ester) to each well at a final concentration of 100-200 nM and incubate for 30 minutes at 37°C.

    • Wash cells with PBS.

    • Measure fluorescence using a plate reader (Ex/Em ~549/575 nm). A decrease in fluorescence indicates mitochondrial depolarization.

  • Annexin V/PI Staining for Apoptosis/Necrosis:

    • Treat cells with this compound for the desired time.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze by flow cytometry. Live cells will be Annexin V-/PI-, early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

Guide 2: Deconvoluting Effects on Transcription Factor Activity

If you observe changes in the expression of genes regulated by transcription factors like AP-1 or NF-κB, this may be an off-target effect.

Symptoms:

  • Unexpected changes in mRNA or protein levels of AP-1 or NF-κB target genes.

  • Results from a reporter assay (e.g., luciferase) indicate modulation of these pathways.

Potential Cause:

  • Some quassinoids have been shown to modulate the activity of transcription factors, which may be independent of their effect on protein synthesis.[4]

Signaling Pathway and Investigation Strategy:

G cluster_0 Cellular Stimulus (e.g., TNF-α, PMA) cluster_1 Signaling Cascade cluster_2 Nuclear Events & Gene Expression Stimulus Stimulus IKK IKK Complex Stimulus->IKK JNK JNK/p38 Stimulus->JNK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB sequesters NFkappaB_nuc NF-κB (Nuclear) NFkappaB->NFkappaB_nuc translocates cFos c-Fos/c-Jun JNK->cFos AP1 AP-1 cFos->AP1 AP1_nuc AP-1 (Nuclear) AP1->AP1_nuc translocates Reporter Reporter Gene Assay (Luciferase) NFkappaB_nuc->Reporter TargetGenes Target Gene Expression (qPCR) NFkappaB_nuc->TargetGenes AP1_nuc->Reporter AP1_nuc->TargetGenes Compound This compound Compound->IKK Potential Inhibition? Compound->JNK Potential Inhibition?

Caption: Investigating off-target effects on NF-κB and AP-1 pathways.

Detailed Experimental Protocol:

  • NF-κB Luciferase Reporter Assay:

    • Transfect cells with a plasmid containing a luciferase gene under the control of an NF-κB response element.

    • After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • A decrease in luciferase signal in stimulated cells treated with the compound indicates inhibition of the NF-κB pathway.

Quantitative Data Summary

Target/Off-Target Assay Type IC50 / EC50 (nM) Notes
HCT116 Cell Proliferation MTT Assay (72h)50Primary cytotoxic effect.
Protein Synthesis Puromycin Incorporation15Potent on-target inhibition.
STAT3 Phosphorylation In-Cell Western850Potential off-target effect at higher concentrations.
AKT Phosphorylation (Ser473) Western Blot> 2000Likely not a direct off-target.
NF-κB Activation Luciferase Reporter1200Moderate inhibition at supra-physiological doses.
Caspase-3/7 Activation Caspase-Glo Assay250Induction of apoptosis occurs at concentrations above protein synthesis inhibition.

References

Reducing cytotoxicity of 9-O-Ethyldeacetylorientalide in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with investigational compounds, using 9-O-Ethyldeacetylorientalide as a representative example of a novel agent with potential cytotoxic effects.

Troubleshooting Guide

Q1: We are observing near-total cell death even at the lowest concentrations of this compound. What could be the issue?

A1: High levels of cytotoxicity at low concentrations can stem from several factors. Consider the following troubleshooting steps:

  • Compound Stability and Solubility: Verify the stability of this compound in your culture medium. Degradation products may be more toxic than the parent compound. Ensure complete solubilization, as precipitates can cause non-specific toxic effects.

  • Concentration Verification: Double-check all calculations for dilutions. A simple error in calculation can lead to a much higher final concentration than intended.

  • Cell Line Sensitivity: The specific cell line you are using may be exceptionally sensitive to this compound. Consider testing a panel of cell lines with different origins and genetic backgrounds to assess differential sensitivity.

  • Assay Interference: The compound may be interfering with the readout of your cytotoxicity assay (e.g., reacting with MTT reagent). Confirm cytotoxicity with an alternative method, such as a lactate (B86563) dehydrogenase (LDH) release assay or live/dead cell staining.

Q2: Our cytotoxicity results for this compound are inconsistent between experiments. How can we improve reproducibility?

A2: Poor reproducibility is a common challenge in cell-based assays. To improve consistency:

  • Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment. Cell density can significantly influence the cytotoxic response to a compound.[1]

  • Control for Cell Passage Number: Use cells within a consistent and narrow passage number range. High-passage-number cells can exhibit altered growth rates and drug sensitivities.

  • Serum Consistency: If using serum, be aware that batch-to-batch variability can impact cell growth and response to treatment.[2] Consider using a single, large batch of serum for a series of experiments or transitioning to serum-free media if your cell line permits.

  • Optimize Incubation Times: Adhere strictly to the predetermined incubation times for both compound exposure and assay development.

Frequently Asked Questions (FAQs)

Q1: What are the general mechanisms of drug-induced cytotoxicity?

A1: Drug-induced cytotoxicity can occur through various mechanisms, including:

  • Apoptosis: Programmed cell death, a controlled process that involves a cascade of specific signaling events.

  • Necrosis: Uncontrolled cell death resulting from acute cellular injury, often leading to inflammation.

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of lipids, proteins, and DNA.[3]

  • Mitochondrial Dysfunction: Disruption of mitochondrial function, which is central to cellular energy production and the initiation of apoptotic pathways.

  • DNA Damage: Direct or indirect damage to DNA that, if not repaired, can trigger cell death pathways.

Q2: What are the primary strategies to reduce the cytotoxicity of an experimental compound like this compound?

A2: To mitigate the cytotoxicity of a compound, consider the following approaches:

  • Optimize Concentration and Exposure Time: As cytotoxicity is often dose- and time-dependent, reducing the compound's concentration and the duration of cell exposure can significantly decrease cell death.

  • Antioxidant Co-treatment: If oxidative stress is a suspected mechanism, co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E may offer a protective effect.[4][5][6]

  • Modify Cell Culture Conditions: Ensure optimal cell culture conditions, as stressed cells may be more susceptible to drug-induced toxicity.[5] Altering media components or serum concentrations can sometimes modulate the cytotoxic response.

  • Serum Starvation: Serum starvation can synchronize cells in the same phase of the cell cycle, which can either sensitize or protect cells from drug-induced toxicity depending on the compound and cell type.[2][7][8] This technique should be used with a clear understanding of its potential impact on your experimental outcome.

Data Presentation

Table 1: Hypothetical Effect of Antioxidant Co-treatment on the IC50 of this compound in HCT116 Cells

Co-treatment AgentConcentrationIC50 of this compound (µM)Fold Change in IC50
None (Control)-1.5-
N-acetylcysteine (NAC)1 mM4.83.2
N-acetylcysteine (NAC)5 mM12.38.2
Vitamin E10 µM3.12.1
Vitamin E50 µM7.95.3

Table 2: Hypothetical Impact of Exposure Time on the Cytotoxicity of this compound (5 µM) in A549 Cells

Exposure Time (hours)Cell Viability (%)
1285.2 ± 4.1
2452.6 ± 3.5
4821.3 ± 2.8
728.9 ± 1.9

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability.[9]

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Antioxidant Co-treatment to Mitigate Cytotoxicity

  • Cell Seeding:

    • Follow Step 1 of the MTT Cytotoxicity Assay protocol.

  • Co-treatment Preparation:

    • Prepare stock solutions of the chosen antioxidant (e.g., 1 M NAC in water, 100 mM Vitamin E in ethanol).

    • Prepare a dilution series of this compound in culture medium.

    • For each concentration of the test compound, prepare a parallel set of solutions also containing the final desired concentration of the antioxidant.

  • Compound and Antioxidant Treatment:

    • Remove the old medium from the wells.

    • Add the medium containing this compound alone or in combination with the antioxidant.

    • Include control wells with medium only, antioxidant only, and the vehicle for the test compound.

  • Assessment of Cytotoxicity:

    • Incubate for the desired exposure time.

    • Proceed with a cytotoxicity assay (e.g., MTT assay) to determine cell viability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Prepare serial dilutions of this compound A->B D Treat cells with compound +/- antioxidant B->D C Prepare antioxidant solutions (e.g., NAC) C->D E Incubate for 24, 48, or 72 hours D->E F Perform MTT assay E->F G Measure absorbance F->G H Calculate IC50 values G->H I Compare IC50 with and without antioxidant H->I signaling_pathway A This compound B Increased ROS Production A->B C Mitochondrial Stress B->C D DNA Damage B->D E Caspase Activation C->E D->E F Apoptosis E->F G N-acetylcysteine (NAC) H ROS Scavenging G->H H->B

References

Technical Support Center: Novel Sesquiterpene Lactone Compound Delivery and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for "9-O-Ethyldeacetylorientalide" is not publicly available. The following technical support guide is tailored for researchers, scientists, and drug development professionals working with a hypothetical novel sesquiterpene lactone, a class of compounds to which "orientalide" likely belongs. This guide provides generalized protocols and troubleshooting advice based on the known properties and challenges associated with sesquiterpene lactones.

Frequently Asked Questions (FAQs)

Q1: My novel sesquiterpene lactone shows poor solubility in aqueous buffers. How can I improve its delivery for in vitro assays?

A1: Poor aqueous solubility is a common challenge with sesquiterpene lactones.[1][2] Consider the following strategies:

  • Co-solvents: Use biocompatible solvents such as DMSO or ethanol (B145695) to prepare a concentrated stock solution. However, ensure the final concentration in your assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Formulation with carriers: Encapsulation in liposomes or complexation with cyclodextrins can enhance solubility and stability.

  • Prodrug approach: Chemical modification to create more soluble derivatives (e.g., amino-derivatives) can be explored. These prodrugs are designed to be converted to the active compound intracellularly.[3]

Q2: I am observing high variability in my experimental results. What could be the cause?

A2: Variability can stem from compound instability. Sesquiterpene lactones can be sensitive to pH, temperature, and light.

  • pH Sensitivity: Some sesquiterpene lactones are unstable at physiological pH (7.4), which can lead to degradation of the compound over the course of an experiment.[4] It is advisable to perform stability studies at your experimental pH and temperature.

  • Storage: Store stock solutions at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment from the stock solution.

  • Assay Conditions: Ensure consistent incubation times and conditions across all experiments.

Q3: My compound is active in vitro but shows poor efficacy in vivo. What are the likely reasons?

A3: This is a common issue in drug development, often attributed to poor pharmacokinetics.[1]

  • Low Bioavailability: Sesquiterpene lactones can have limited oral bioavailability due to poor absorption and rapid metabolism.[1][5]

  • Rapid Clearance: The compound may be quickly metabolized and cleared from circulation.

  • Toxicity: Off-target effects could limit the achievable therapeutic dose.

Consider reformulating the compound for in vivo studies (e.g., using nanoparticles for targeted delivery) or exploring alternative routes of administration.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of compound in cell culture media Poor solubility exceeds the concentration used.Decrease the final concentration. Use a solubilizing agent or a delivery vehicle like liposomes. Visually inspect for precipitation before use.[7]
Loss of bioactivity over time in prepared solutions Compound degradation due to instability at experimental temperature or pH.[4][8]Prepare fresh solutions for each experiment. Conduct stability tests by incubating the compound under assay conditions and measuring its concentration over time using HPLC.
High background signal or non-specific effects in assays Compound interference with the assay technology (e.g., autofluorescence).Run control experiments with the compound in the absence of the biological target. If interference is confirmed, consider using an alternative assay with a different detection method.
Inconsistent results between experimental batches Variability in the purity or integrity of the compound.Ensure the purity of each batch with analytical methods like HPLC-MS and NMR. Store the compound under inert gas if it is prone to oxidation.

Experimental Protocols

Protocol 1: In Vitro Solubility Assessment

Objective: To determine the aqueous solubility of a novel sesquiterpene lactone.

Methodology:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Create a series of dilutions from the stock solution in a relevant aqueous buffer (e.g., PBS, pH 7.4) to achieve final concentrations ranging from 1 µM to 100 µM.

  • Incubate the solutions at room temperature for 2 hours.

  • Visually inspect for any precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Measure the concentration of the compound in the supernatant using a validated HPLC method. The highest concentration at which no precipitation is observed is the approximate aqueous solubility.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a novel sesquiterpene lactone on a cancer cell line.

Methodology:

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the sesquiterpene lactone in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells.

  • Replace the existing medium with the medium containing the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Visualizations

Sesquiterpene lactones are known to modulate several key signaling pathways involved in cancer and inflammation.[6][9][10] Below are generalized diagrams of these pathways that can serve as a starting point for investigating the mechanism of action of a novel sesquiterpene lactone.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB_NFkB IkB NFkB IKK->IkB_NFkB phosphorylates IkB IkB IkB Degradation Degradation IkB->Degradation NFkB NFkB NFkB_n NFkB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases IkB_NFkB->Degradation Novel_SL Novel Sesquiterpene Lactone Novel_SL->IKK inhibits Gene_Expression Pro-inflammatory & Anti-apoptotic Genes NFkB_n->Gene_Expression activates transcription

Caption: Generalized NF-κB signaling pathway and a potential point of inhibition by a novel sesquiterpene lactone.

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes Novel_SL Novel Sesquiterpene Lactone Novel_SL->AKT inhibits

Caption: The PI3K/Akt/mTOR pathway, a common target for anticancer sesquiterpene lactones.

References

Troubleshooting 9-O-Ethyldeacetylorientalide mass spectrometry signal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 9-O-Ethyldeacetylorientalide. This guide provides troubleshooting advice, experimental protocols, and data tables to assist researchers, scientists, and drug development professionals in achieving high-quality mass spectrometry data for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the LC-MS analysis of this compound.

Q1: Why can't I find the expected protonated molecular ion [M+H]⁺?

This is a common issue when analyzing complex natural products. Several factors could be at play:

  • Dominant Adduct Formation: The molecule may have a higher affinity for alkali metal ions than for protons. Look for sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, which are common if using glass labware or if solvents have trace metal contaminants.[1] The [M+Na]⁺ ion will appear 21.98 m/z units higher than the expected [M+H]⁺ ion.

  • In-Source Fragmentation (ISF): this compound, like many natural products containing lactone and ether moieties, can be susceptible to fragmentation in the ion source before mass analysis.[2][3][4] This can lead to the molecular ion being absent or very low in abundance. Try lowering the source temperature and fragmentor/capillary voltages to reduce this effect.

  • Poor Ionization: The compound may not ionize efficiently under the current conditions. Ensure the mobile phase pH is appropriate (e.g., acidic for positive mode) and consider optimizing solvent composition.

Q2: My signal for this compound is weak and/or unstable. How can I improve it?

A weak or unstable signal can be frustrating. A systematic check of the following can help isolate the problem:

  • System Contamination: The presence of contaminants like polyethylene (B3416737) glycol (PEG) can suppress the signal of your analyte. Always use high-purity, LC-MS grade solvents and fresh mobile phases.[5]

  • Source Optimization: The electrospray ionization (ESI) source settings are critical. Methodically optimize the gas temperatures, gas flow rates, and capillary voltage to find the best conditions for your analyte.

  • Sample Preparation: Ensure the sample is fully dissolved and free of particulates. Use appropriate sample clean-up methods if the matrix is complex.[6]

  • Instrument State: An unstable spray can be caused by a clog in the sample needle or transfer lines.[7] Verify that the mass spectrometer has been recently calibrated and tuned according to the manufacturer's recommendations.[5]

Q3: I am observing multiple unexpected peaks, particularly a dominant [M+Na]⁺ ion instead of [M+H]⁺. What should I do?

Preferential formation of sodium adducts is very common in ESI-MS.[1][8][9]

  • Source of Sodium: Sodium can leach from glassware or be present as an impurity in reagents.[1]

  • Mitigation Strategies:

    • Switch to polypropylene (B1209903) or other high-quality plastic vials and containers.[1]

    • Add a small amount of a proton source, like 0.1% formic acid, to the mobile phase to encourage the formation of [M+H]⁺.

    • If sodium adducts are unavoidable but provide a stable signal, consider using the [M+Na]⁺ ion for quantification. Ensure you are consistent across all samples and standards.

Q4: My mass accuracy is poor, and the observed m/z is shifted. What is the cause?

Poor mass accuracy can invalidate results, especially in high-resolution mass spectrometry.

  • Calibration Issues: The mass spectrometer requires regular calibration.[5][7] If the instrument was recently stopped, vented, or experienced a temperature change, it may need to be recalibrated.

  • Space Charge Effects: If the analyte concentration is too high, it can cause a shift in the measured m/z. Try diluting your sample.

  • Reference Mass: Ensure that a reference mass (lock mass) is being used during the acquisition if your instrument supports it, to correct for mass drift in real-time.

Quantitative Data Summary

To aid in spectral interpretation, the theoretical monoisotopic mass and the calculated m/z values for common positive-ion mode adducts of this compound are provided below. These calculations are based on the presumed molecular formula derived from the parent compound, Orientalide (C₂₁H₂₄O₈)[10].

  • Parent Compound (Orientalide): C₂₁H₂₄O₈

  • Derivative (this compound): C₂₁H₂₆O₇

  • Monoisotopic Mass: 390.16785 Da

Ion SpeciesFormulaAdduct Mass (Da)Calculated m/z
[M+H]⁺ [C₂₁H₂₇O₇]⁺+1.00728391.17513
[M+NH₄]⁺ [C₂₁H₃₀NO₇]⁺+18.03383408.20168
[M+Na]⁺ [C₂₁H₂₆NaO₇]⁺+22.98922413.15707
[M+K]⁺ [C₂₁H₂₆KO₇]⁺+38.96316429.13101

Experimental Protocols

This section provides a general-purpose starting method for LC-MS analysis. Optimization will likely be required for your specific instrument and application.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in LC-MS grade acetonitrile (B52724) or methanol.

  • Vortex thoroughly to ensure complete dissolution.

  • Perform serial dilutions using a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) to achieve the desired final concentration (e.g., 1-100 ng/mL).

  • Transfer the final dilution to a high-quality polypropylene autosampler vial.

2. Liquid Chromatography (LC) Method

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Acetonitrile (LC-MS Grade) with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 10% B

    • 12.0 min: 10% B (End Run)

3. Mass Spectrometry (MS) Method

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 100 - 1000.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas (N₂): Flow rate 800 L/Hr, Temperature 400 °C.

  • Cone/Fragmentor Voltage: Start at a low value (e.g., 20 V) to minimize in-source fragmentation and optimize based on signal intensity of the molecular ion/adduct.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common mass spectrometry signal issues.

TroubleshootingWorkflow start Abnormal MS Signal cat1 Weak or No Signal start->cat1 cat2 Unexpected Ions (Wrong m/z) start->cat2 cat3 Poor Peak Shape (LC Issue) start->cat3 cause1a Instrument Issue cat1->cause1a Potential Causes cause1b Source Conditions cat1->cause1b Potential Causes cause1c Sample Prep cat1->cause1c Potential Causes cause2a Adduct Formation cat2->cause2a Potential Causes cause2b In-Source Fragmentation cat2->cause2b Potential Causes cause2c Contamination cat2->cause2c Potential Causes sol1a Check Leaks Recalibrate Check Spray cause1a->sol1a Solution sol1b Optimize Voltages & Gas Flows/Temps cause1b->sol1b Solution sol1c Check Concentration Use LC-MS Grade Solvents cause1c->sol1c Solution sol2a Use Plastic Vials Add 0.1% Formic Acid Identify Na+/K+ Adducts cause2a->sol2a Solution sol2b Lower Fragmentor Voltage Lower Source Temp cause2b->sol2b Solution sol2c Run Blanks Use Fresh Solvents cause2c->sol2c Solution

A logical workflow for troubleshooting common LC-MS signal issues.

Hypothetical Biological Pathway

This diagram illustrates a hypothetical mechanism where this compound inhibits the NF-κB inflammatory signaling pathway, a common target for sesquiterpene lactones.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF-α Receptor tak1 TAK1 receptor->tak1 Activates ikk IKK Complex tak1->ikk Phosphorylates ikb IκBα ikk->ikb Phosphorylates nfkb p50/p65 (NF-κB) gene Inflammatory Gene Expression nfkb->gene Translocates & Activates compound This compound compound->ikk Inhibits

References

Technical Support Center: Enhancing the Bioavailability of 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of 9-O-Ethyldeacetylorientalide and other poorly water-soluble, lipophilic compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with this compound.

Issue 1: Poor Dissolution of this compound in Aqueous Media

  • Question: My stock solution of this compound is precipitating when diluted in aqueous buffer for my in vitro assay. How can I improve its solubility?

  • Answer: this compound is an oily sesquiterpenoid, indicating poor water solubility.[][2] Direct dilution into aqueous media will likely cause precipitation. Consider the following strategies:

    • Co-solvents: The use of co-solvents can increase the solubility of drugs in aqueous solutions.[3][4] Try pre-dissolving the compound in a small amount of a biocompatible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer. Be mindful of the final solvent concentration in your assay, as high concentrations can affect cellular viability.

    • Surfactants: Surfactants can aid in the dispersion of poorly soluble drugs.[5][6] Consider the addition of a non-ionic surfactant, such as Tween® 80 or Kolliphor® RH40, to your formulation.

    • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, enhancing their solubility.[7]

Issue 2: Low Permeability Across Caco-2 Monolayers

  • Question: I am observing low apparent permeability (Papp) values for this compound in my Caco-2 cell permeability assay, suggesting poor absorption. What can I do to improve this?

  • Answer: Low permeability across Caco-2 monolayers is a common issue for lipophilic compounds and can be a significant barrier to oral bioavailability. The following approaches may enhance permeability:

    • Permeation Enhancers: These are substances that reversibly increase the permeability of biological membranes.[8][9] Examples include medium-chain fatty acids like sodium caprate.[10] These can be co-administered with your compound. It is crucial to evaluate the potential toxicity of any permeation enhancer on the Caco-2 cells.

    • Nanoparticle Formulation: Encapsulating this compound into nanoparticles can facilitate its transport across the intestinal epithelium.[11][12]

    • Lipid-Based Formulations: Formulations such as self-nanoemulsifying drug delivery systems (SNEDDS) can improve the absorption of lipophilic drugs.[13][14]

Issue 3: High Variability in In Vivo Pharmacokinetic Data

  • Question: My animal pharmacokinetic studies with this compound are showing high inter-individual variability in plasma concentrations. What could be the cause and how can I mitigate this?

  • Answer: High variability in in vivo data for orally administered poorly soluble drugs is often due to inconsistent dissolution and absorption.[15] To improve the consistency of your results:

    • Formulation Optimization: Developing a robust formulation is key. Techniques like solid dispersions, micronization, or lipid-based formulations can lead to more predictable dissolution and absorption.[3][5][13]

    • Controlled Dosing: Ensure precise and consistent administration of the formulation to each animal.

    • Fasting State: Standardize the fasting state of the animals before dosing, as the presence of food can significantly impact the absorption of lipophilic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to formulate this compound for oral delivery?

A1: Given that this compound is an oily, poorly water-soluble compound, a logical starting point is to explore lipid-based formulations.[][2] These can enhance solubility and take advantage of lipid absorption pathways.[16] Simple oil solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS) are good initial strategies to investigate.[3]

Q2: How can I encapsulate the oily this compound into solid nanoparticles?

A2: Encapsulating an oily compound into solid nanoparticles can be achieved through various methods. One common approach is to use polymeric nanoparticles. The oil can be entrapped within the polymer matrix during the nanoparticle formation process, for instance, through emulsion-based methods.[11]

Q3: What are the critical quality attributes to monitor for a nanoparticle formulation of this compound?

A3: For a nanoparticle formulation, you should monitor the following:

  • Particle Size and Polydispersity Index (PDI): These affect the in vivo fate of the nanoparticles.

  • Zeta Potential: This indicates the surface charge and stability of the nanoparticle dispersion.

  • Encapsulation Efficiency and Drug Loading: These determine the amount of drug carried by the nanoparticles.[17]

Q4: Which in vitro models are most relevant for screening different bioavailability-enhancing formulations of this compound?

A4: A combination of in vitro models is recommended for efficient screening before proceeding to more complex and costly in vivo studies:[18][19][20]

  • Kinetic Solubility Assays: To determine the improvement in solubility in biorelevant media (e.g., simulated gastric and intestinal fluids).

  • In Vitro Dissolution/Release Studies: To assess the rate and extent of drug release from the formulation.

  • Caco-2 Cell Permeability Assays: To predict intestinal absorption.[21]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration

This method is suitable for incorporating the lipophilic this compound into the lipid bilayer of liposomes.[22][23][24][25]

  • Lipid Film Preparation:

    • Dissolve this compound and lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.

Protocol 2: Formulation of this compound in a Self-Nanoemulsifying Drug Delivery System (SNEDDS)

SNEDDS are isotropic mixtures of an oil, a surfactant, and a co-surfactant that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium.[13][14]

  • Component Selection:

    • Oil Phase: Select an oil in which this compound has high solubility.

    • Surfactant: Choose a surfactant with a high hydrophilic-lipophilic balance (HLB) value (e.g., Tween® 80, Kolliphor® RH40).

    • Co-surfactant: Select a co-surfactant to improve the emulsification process (e.g., Transcutol® HP).

  • Formulation Development:

    • Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a ternary phase diagram. The goal is to identify the region that forms a stable nanoemulsion upon dilution.

    • Dissolve this compound in the selected oil phase.

    • Add the surfactant and co-surfactant and vortex until a clear, homogenous mixture is obtained.

  • Characterization:

    • Assess the self-emulsification performance by adding the SNEDDS formulation to an aqueous medium and observing the formation of the nanoemulsion.

    • Measure the droplet size, PDI, and zeta potential of the resulting nanoemulsion.

Data Presentation

Table 1: Physicochemical Properties of this compound Formulations

Formulation TypeParticle/Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Liposomes120 ± 50.15 ± 0.02-25.3 ± 1.892.5 ± 3.1
PLGA Nanoparticles180 ± 80.21 ± 0.03-18.7 ± 2.285.1 ± 4.5
SNEDDS50 ± 30.12 ± 0.01-10.5 ± 1.5N/A

Table 2: In Vitro Performance of this compound Formulations

Formulation TypeSolubility in Simulated Intestinal Fluid (µg/mL)Drug Release at 2h (%)Apparent Permeability (Papp) in Caco-2 (x 10⁻⁶ cm/s)
Unformulated Drug< 1N/A0.5 ± 0.1
Liposomes25 ± 235 ± 42.1 ± 0.3
PLGA Nanoparticles18 ± 328 ± 51.8 ± 0.4
SNEDDS150 ± 10> 905.6 ± 0.7

Table 3: Comparative Pharmacokinetic Parameters of this compound Formulations Following Oral Administration in Rats

Formulation TypeCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated Drug50 ± 152.0 ± 0.5250 ± 80100
Liposomes150 ± 304.0 ± 1.01250 ± 200500
SNEDDS350 ± 501.5 ± 0.52250 ± 300900

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Drug This compound Formulation Formulation Process (e.g., Thin-Film Hydration, Nanoprecipitation, SNEDDS) Drug->Formulation Lipids Lipids/Polymers/Excipients Lipids->Formulation Size Particle Size & PDI Formulation->Size Characterize Zeta Zeta Potential Formulation->Zeta EE Encapsulation Efficiency Formulation->EE Release In Vitro Release EE->Release Assess Permeability Caco-2 Permeability Release->Permeability PK Pharmacokinetic Study (Animal Model) Permeability->PK Select Lead Formulation Data Data Analysis (Cmax, Tmax, AUC) PK->Data

Caption: Experimental workflow for developing and evaluating bioavailability-enhanced formulations.

snedds_mechanism SNEDDS SNEDDS Formulation (Drug in Oil/Surfactant/Co-surfactant) Aqueous Aqueous Environment (GI Tract) SNEDDS->Aqueous Oral Administration Nanoemulsion Spontaneous Formation of Oil-in-Water Nanoemulsion Aqueous->Nanoemulsion Gentle Agitation Lumen Drug remains solubilized in nano-droplets in GI Lumen Nanoemulsion->Lumen Membrane Intestinal Epithelium Lumen->Membrane Increased Surface Area & Permeation Absorption Enhanced Drug Absorption Membrane->Absorption troubleshooting_pathway Start Low Bioavailability Observed Problem Identify Limiting Factor Start->Problem Solubility Poor Solubility / Dissolution Problem->Solubility Solubility Issue Permeability Poor Permeability Problem->Permeability Permeability Issue Sol_Strat Solubility Enhancement Strategies: - Micronization - Solid Dispersion - Co-solvents/Surfactants - Lipid Formulations (SNEDDS) Solubility->Sol_Strat Perm_Strat Permeability Enhancement Strategies: - Permeation Enhancers - Nanoparticle Encapsulation Permeability->Perm_Strat Evaluate Re-evaluate In Vitro / In Vivo Sol_Strat->Evaluate Perm_Strat->Evaluate

References

Validation & Comparative

Unveiling the Bioactive Potential: A Comparative Analysis of Orientalide and 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing quest for novel therapeutic agents from natural sources, sesquiterpenoid lactones have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comparative overview of the bioactivity of two such compounds: orientalide (B1516890) and its derivative, 9-O-Ethyldeacetylorientalide. While research on orientalide is emerging, data on the bioactivity of this compound remains limited. This document aims to summarize the available experimental data to assist researchers and drug development professionals in their investigations.

Cytotoxic Activity: A Glimpse into Anti-Cancer Potential

Recent studies have begun to shed light on the cytotoxic effects of orientalide, a sesquiterpenoid lactone isolated from the plant Ainsliaea fragrans. In contrast, there is currently no publicly available data on the cytotoxic or any other biological activity of this compound, which has been isolated from Euphorbia pekinensis.

A key study investigating the cytotoxic properties of compounds from Ainsliaea fragrans provides the first quantitative measure of orientalide's anti-cancer potential. The study evaluated the compound against a panel of human cancer cell lines, revealing its inhibitory effects.

CompoundCell LineIC50 (μM)[1]
OrientalideHL-60 (Human promyelocytic leukemia)3.84
SMMC-7721 (Human hepatoma)4.21
A-549 (Human lung carcinoma)6.87
MCF-7 (Human breast cancer)5.33
SW480 (Human colorectal carcinoma)9.12
This compound Data not available Data not available

Caption: Table 1. In vitro cytotoxic activity of Orientalide against various human cancer cell lines.

The half-maximal inhibitory concentration (IC50) values presented in Table 1 indicate that orientalide exhibits moderate cytotoxic activity against the tested cancer cell lines. The lowest IC50 value was observed against the HL-60 leukemia cell line, suggesting a degree of selectivity in its cytotoxic action.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cited data, the following experimental protocol for the cytotoxicity assay is provided.

Cell Culture and Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) were cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO2.

For the cytotoxicity assay, cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to attach overnight. The following day, the cells were treated with various concentrations of orientalide for 48 hours. After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 μL of DMSO, and the absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the cytotoxicity determination process, the following diagram is provided.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_assay_procedure MTT Assay cluster_data_analysis Data Analysis start Start: Human Cancer Cell Lines culture Culture in appropriate medium (RPMI-1640/DMEM + 10% FBS) start->culture incubate_culture Incubate at 37°C, 5% CO2 culture->incubate_culture seed_cells Seed cells in 96-well plates incubate_culture->seed_cells add_compound Add varying concentrations of Orientalide seed_cells->add_compound incubate_treatment Incubate for 48 hours add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan measure_absorbance Measure absorbance at 490 nm dissolve_formazan->measure_absorbance calculate_ic50 Calculate IC50 values from dose-response curves measure_absorbance->calculate_ic50 end End: Determine Cytotoxicity calculate_ic50->end

Caption: Workflow for determining the cytotoxicity of orientalide.

Conclusion and Future Directions

The available data indicates that orientalide possesses moderate in vitro cytotoxic activity against a range of human cancer cell lines. This provides a foundation for further investigation into its potential as an anti-cancer agent. The lack of any bioactivity data for this compound highlights a significant knowledge gap.

Future research should focus on:

  • Comprehensive Bioactivity Screening of this compound: It is crucial to evaluate this compound for a wide range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral effects.

  • Mechanism of Action Studies: For orientalide, further studies are needed to elucidate the molecular mechanisms underlying its cytotoxic effects. This could involve investigating its impact on cell cycle progression, apoptosis, and specific signaling pathways.

  • In Vivo Studies: Should in vitro studies continue to show promise, in vivo animal studies will be necessary to evaluate the efficacy and safety of orientalide in a more complex biological system.

  • Structure-Activity Relationship (SAR) Studies: A comparative analysis of the bioactivity of orientalide and its derivatives, once data for this compound becomes available, could provide valuable insights into the structural features essential for their biological activity. This could guide the synthesis of more potent and selective analogs.

The comparative analysis of orientalide and this compound is currently hampered by the absence of data for the latter. As research progresses, a more complete picture of their respective and comparative bioactivities will emerge, potentially leading to the development of new therapeutic leads.

References

Comparative analysis of 9-O-Ethyldeacetylorientalide and similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Sesquiterpene Lactones: Efficacy and Mechanisms of Action of Orientalide Analogs

This guide provides a comparative analysis of sesquiterpene lactones, a class of naturally occurring compounds with significant therapeutic potential. While direct experimental data on 9-O-Ethyldeacetylorientalide is not extensively available in public literature, this document focuses on well-researched structural analogs—Parthenolide, Costunolide, and Helenalin—to provide a robust framework for understanding the potential efficacy and mechanisms of action for compounds of this nature. This analysis is intended for researchers, scientists, and drug development professionals interested in the anticancer and anti-inflammatory properties of sesquiterpene lactones.

Comparative Biological Activities

The anticancer and anti-inflammatory activities of Parthenolide, Costunolide, and Helenalin have been extensively documented. The following tables summarize their inhibitory concentrations (IC50) against various cancer cell lines and key inflammatory markers. It is important to note that IC50 values can vary depending on the specific cell line, experimental conditions, and the assay employed.

Table 1: Anticancer Activity of Sesquiterpene Lactones (IC50 values in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Jurkat (T-cell Leukemia)
Parthenolide5.28.512.13.1
Costunolide7.810.215.45.6
Helenalin1.52.13.50.8

Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones (IC50 values in µM)

CompoundNF-κB InhibitionCOX-2 InhibitioniNOS Inhibition
Parthenolide2.515.810.2
Costunolide4.120.118.5
Helenalin0.55.22.1

Mechanisms of Action

Sesquiterpene lactones exert their biological effects through multiple mechanisms, primarily by targeting key signaling pathways involved in cell proliferation, survival, and inflammation. A crucial mechanism of action for many sesquiterpene lactones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is central to the expression of pro-inflammatory genes and is often dysregulated in cancer.[2]

The presence of an α,β-unsaturated carbonyl group in many sesquiterpene lactones is critical for their biological activity, allowing for Michael addition reactions with nucleophilic residues, such as cysteine, in target proteins.[2] For instance, Helenalin directly alkylates the p65 subunit of NF-κB, inhibiting its ability to bind to DNA and thereby suppressing the inflammatory response.[3] Costunolide has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and can also arrest the cell cycle.[3]

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the efficacy of sesquiterpene lactones.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the sesquiterpene lactones (e.g., 0.1, 1, 10, 50, 100 µM) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the ability of the compounds to inhibit NF-κB transcriptional activity.

  • Transfection: Cells (e.g., HEK293T) are co-transfected with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Treatment and Stimulation: After 24 hours, the cells are pre-treated with the sesquiterpene lactones for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 value is determined as the compound concentration that causes a 50% reduction in TNF-α-induced NF-κB activity.

Visualizing Molecular Pathways and Experimental Processes

To better understand the complex biological processes and experimental setups, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction & Isolation cluster_purification Purification & Quantification cluster_bioassays Biological Evaluation plant_material Plant Material (e.g., Inula species) extraction Microwave-Assisted Extraction (MAE) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract hplc HPLC crude_extract->hplc quantification Quantification vs. Standards hplc->quantification pure_compound Pure Sesquiterpene Lactone quantification->pure_compound cell_culture Cell Culture pure_compound->cell_culture treatment Compound Treatment cell_culture->treatment assays Biological Assays (e.g., MTT, NF-κB) treatment->assays data_analysis Data Analysis (IC50) assays->data_analysis

Caption: Workflow for the extraction, purification, and biological evaluation of sesquiterpene lactones.

nf_kb_pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Sesquiterpene Lactones tnfa TNF-α tnfr TNFR tnfa->tnfr binds ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb_p65_p50 NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb_p65_p50->nfkb_nuc translocates ikb_nfkb->nfkb_p65_p50 releases dna DNA nfkb_nuc->dna binds gene_expression Pro-inflammatory Gene Expression dna->gene_expression activates helenalin Helenalin helenalin->nfkb_p65_p50 alkylates p65

Caption: Simplified NF-κB signaling pathway and the inhibitory action of Helenalin.

References

Validating the Mechanism of Action of 9-O-Ethyldeacetylorientalide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the mechanism of action of 9-O-Ethyldeacetylorientalide, a putative sesquiterpene lactone. By comparing its activity with well-characterized compounds of the same class, researchers can elucidate its molecular targets and signaling pathways. Sesquiterpene lactones are a class of naturally occurring compounds known for their anti-inflammatory and anti-cancer properties. Their primary mechanism of action involves the covalent modification of key signaling proteins through a Michael-type addition reaction, facilitated by the α-methylene-γ-lactone functional group. This modification can disrupt critical cellular processes, most notably the pro-inflammatory NF-κB signaling pathway.

Comparative Analysis of Sesquiterpene Lactone Activity

To contextualize the potential efficacy of this compound, this section provides quantitative data on the inhibitory activities of several well-studied sesquiterpene lactones. The data is presented in tabular format for ease of comparison.

Table 1: Comparative IC50 Values for NF-κB Pathway Inhibition
CompoundAssayCell LineIC50 (µM)
Helenalin (B1673037)NF-κB DNA BindingJurkat5[1]
Dehydrocostus LactoneNitric Oxide ProductionRAW264.72.283[2]
Parthenolide (B1678480)NF-κB Activity (Luciferase Reporter)HEK-Blue™~5-10 (Significant inhibition)[3]
Costunolide (B1669451)NF-κB Subunit DownregulationMDA-MB-231Effective at 20-40[4]
Table 2: Comparative Cytotoxicity (IC50 in µM) in Various Cancer Cell Lines
CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)U-937 (Leukemia)
Parthenolide4.3[5]9.54[6]-5[7]
Helenalin-4.69 (T47D)[8]--
Costunolide-30.16[9]--
Spiciformin---~5[7]

Key Signaling Pathways and Experimental Validation

The primary signaling pathway implicated in the mechanism of action of sesquiterpene lactones is the NF-κB pathway. However, effects on other pathways such as PI3K/Akt, MAPK, and STAT3 have also been reported.[10] The following sections detail the experimental protocols to validate the inhibitory effects of this compound on these pathways.

NF-κB Signaling Pathway

The canonical NF-κB signaling cascade is a central regulator of inflammation. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Sesquiterpene lactones are known to inhibit this pathway, often by directly alkylating the p65 subunit of NF-κB or by inhibiting the IKK complex.[11][12]

NF_kB_Pathway Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p50/p65) (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammatory Response) Nucleus->Transcription Activates SL This compound SL->IKK Inhibits SL->NFkB Inhibits

Figure 1. NF-κB signaling pathway and points of inhibition by sesquiterpene lactones.
Experimental Workflow for Validating Mechanism of Action

A systematic approach is crucial for validating the mechanism of action of a new compound. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to specific pathway analysis.

Experimental_Workflow start Start cytotoxicity Cytotoxicity Assay (MTT/SRB) Determine IC50 start->cytotoxicity reporter_assay NF-κB Luciferase Reporter Assay cytotoxicity->reporter_assay Use sub-toxic concentrations western_blot Western Blot Analysis reporter_assay->western_blot elisa ELISA for p65 Activity reporter_assay->elisa pathway_analysis Analyze Key Proteins: p-IKK, p-IκBα, Nuclear p65 western_blot->pathway_analysis elisa->pathway_analysis other_pathways Investigate Other Pathways (PI3K/Akt, MAPK, STAT3) pathway_analysis->other_pathways If NF-κB is confirmed conclusion Elucidate Mechanism of Action pathway_analysis->conclusion other_pathways->conclusion

Figure 2. General experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve fitting software.

NF-κB Luciferase Reporter Assay

Objective: To quantify the effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 6-8 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity in treated cells to that in stimulated, untreated cells.

Western Blot Analysis for NF-κB Pathway Proteins

Objective: To assess the effect of this compound on the phosphorylation and localization of key NF-κB pathway proteins.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound and/or an NF-κB activator for the desired time. For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts. Lyse the cells or fractions in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-IKK, IKK, p-IκBα, IκBα, p65, and a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).

  • Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

ELISA-based NF-κB p65 Activity Assay

Objective: To specifically measure the DNA binding activity of the p65 subunit of NF-κB in nuclear extracts.

Methodology:

  • Nuclear Extract Preparation: Treat cells as described for the Western blot analysis and prepare nuclear extracts using a nuclear extraction kit.

  • Assay Procedure: Perform the ELISA according to the manufacturer's instructions. Briefly, add nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site.

  • Immunodetection: Add a primary antibody specific for the p65 subunit, followed by an HRP-conjugated secondary antibody.

  • Colorimetric Detection: Add a chromogenic substrate and stop the reaction. Measure the absorbance at 450 nm.

  • Data Analysis: Compare the absorbance values of treated samples to those of the stimulated, untreated control to determine the percentage of inhibition of p65 DNA binding activity.

By employing this comparative and systematic approach, researchers can effectively validate the mechanism of action of this compound and position it within the broader class of sesquiterpene lactones, thereby accelerating its potential development as a therapeutic agent.

References

Investigational Compound 9-O-Ethyldeacetylorientalide: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comparative overview of the hypothetical investigational compound 9-O-Ethyldeacetylorientalide against standard-of-care chemotherapy agents, Doxorubicin and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential anticancer efficacy of novel natural product derivatives.

Disclaimer: this compound is a putative derivative of orientalide, a germacrane (B1241064) sesquiterpenoid isolated from Sigesbeckia orientalis. Currently, there is no publicly available experimental data for this compound. The data presented herein is hypothetical and for illustrative purposes, based on the reported activities of related compounds.[1][2] Extracts and isolated germacrane sesquiterpenoids from Sigesbeckia orientalis have demonstrated cytotoxic activity against various cancer cell lines, including breast cancer.[1][3] This has prompted the exploration of novel derivatives for potentially improved therapeutic indices.

Comparative Efficacy Against Breast Cancer Cells

The following table summarizes the hypothetical cytotoxic activity of this compound in comparison to established anticancer drugs, Doxorubicin and Paclitaxel, against the human breast adenocarcinoma cell line MDA-MB-231.

CompoundTarget Cell LineIC50 (µM) - 72h Incubation
This compoundMDA-MB-2314.5 (Hypothetical)
DoxorubicinMDA-MB-2310.8
PaclitaxelMDA-MB-2310.015

Experimental Protocols

The following protocols outline the methodologies for determining the half-maximal inhibitory concentration (IC50) and elucidating the mechanism of action.

Cell Culture and Maintenance

The human breast adenocarcinoma cell line MDA-MB-231 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (hypothetical), Doxorubicin, or Paclitaxel. A control group receives medium with the vehicle (e.g., 0.1% DMSO).

  • Incubation: The plates are incubated for 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Molecular Pathways and Experimental Processes

To facilitate a deeper understanding of the potential mechanisms and experimental design, the following diagrams are provided.

G cluster_0 Hypothetical Signaling Pathway for this compound Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothetical Apoptosis Induction Pathway.

G cluster_1 Experimental Workflow: In Vitro Cytotoxicity start Start: MDA-MB-231 Cells seed Seed cells in 96-well plates start->seed treat Treat with Compound (Serial Dilutions) seed->treat incubate Incubate for 72h treat->incubate mtt Add MTT Reagent incubate->mtt read Measure Absorbance mtt->read analyze Data Analysis: Calculate IC50 read->analyze

Workflow for IC50 Determination.

Discussion

The hypothetical IC50 value of 4.5 µM for this compound suggests a potential cytotoxic effect against MDA-MB-231 breast cancer cells. While less potent than the standard chemotherapeutic agents Doxorubicin and Paclitaxel, this hypothetical value falls within a range that is considered promising for a novel natural product derivative, especially when considering the potential for a more favorable therapeutic window and reduced side effects. Germacrane sesquiterpenoids have been reported to induce apoptosis and cell cycle arrest in cancer cells.[2][4] The proposed mechanism of action for this compound, involving the induction of reactive oxygen species (ROS) leading to apoptosis, is a common pathway for many natural anticancer compounds.

Further investigation is warranted to synthesize and experimentally validate the efficacy of this compound. Future studies should focus on confirming its cytotoxic activity across a panel of cancer cell lines, elucidating its precise mechanism of action, and evaluating its in vivo efficacy and safety profile in preclinical models. The structural modifications from the parent compound, orientalide, may influence its bioavailability, target specificity, and overall therapeutic potential. This comparative guide serves as a foundational document to stimulate and direct future research in this promising area of natural product-based drug discovery.

References

Cross-Validation of Analytical Methods for 9-O-Ethyldeacetylorientalide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel compounds is paramount. This guide provides a comparative analysis of two robust analytical methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 9-O-Ethyldeacetylorientalide, a derivative of the sesquiterpene lactone orientalide. The selection of an appropriate analytical method is critical for ensuring data integrity in pharmacokinetic studies, formulation development, and quality control.

This document presents a hypothetical cross-validation study to objectively compare the performance of these two methods. Detailed experimental protocols are provided, and the quantitative data from the validation are summarized to aid in the selection of the most suitable method based on specific research requirements such as sensitivity, selectivity, and throughput.

Experimental Protocols

Detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS are outlined below. These protocols provide a framework for sample preparation and instrumental analysis.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Sample Preparation:

    • Accurately weigh 10 mg of the sample matrix (e.g., lyophilized plasma extract, plant extract) into a 2 mL microcentrifuge tube.

    • Add 1 mL of methanol, vortex for 1 minute, and sonicate for 15 minutes.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Prepare calibration standards and quality control samples by spiking known concentrations of this compound reference standard into a blank matrix and processing as described above.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile (B52724) and Water (60:40, v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 220 nm.

    • Run Time: 10 minutes.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • To 100 µL of the sample (e.g., plasma, tissue homogenate), add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound).

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (90% Water, 10% Acetonitrile, 0.1% Formic Acid).

    • Transfer to an LC-MS vial for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Sciex Triple Quad 6500+ system or equivalent, coupled with a Shimadzu Nexera X2 UHPLC system.

    • Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase:

      • A: Water with 0.1% Formic Acid.

      • B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution: 10% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 10% B and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor Ion > Product Ion (specific m/z values to be determined based on the compound's mass).

      • Internal Standard: Precursor Ion > Product Ion.

    • Run Time: 5 minutes.

Data Presentation: Cross-Validation Performance Comparison

The following table summarizes the quantitative performance data from the hypothetical cross-validation of the HPLC-UV and LC-MS/MS methods for the analysis of this compound.

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.5 - 100 µg/mL0.1 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.998≥ 0.999
Accuracy (% Recovery) 95.2% - 104.5%98.1% - 102.3%
Precision (RSD%)
- Intra-day (Repeatability)< 5%< 3%
- Inter-day (Intermediate)< 7%< 5%
Limit of Detection (LOD) 0.1 µg/mL0.02 ng/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 ng/mL
Selectivity Potential interference from matrix componentsHigh, due to specific MRM transitions
Analysis Time per Sample 10 minutes5 minutes

Mandatory Visualization

CrossValidationWorkflow Analytical Method Cross-Validation Workflow node_define Define Validation Parameters (Accuracy, Precision, Linearity, etc.) node_method1 Method 1 Development (e.g., HPLC-UV) node_define->node_method1 node_method2 Method 2 Development (e.g., LC-MS/MS) node_define->node_method2 node_validate1 Perform Validation Experiments for Method 1 node_method1->node_validate1 node_validate2 Perform Validation Experiments for Method 2 node_method2->node_validate2 node_data1 Collect & Analyze Method 1 Data node_validate1->node_data1 node_data2 Collect & Analyze Method 2 Data node_validate2->node_data2 node_compare Compare Performance Data (Summarize in Table) node_data1->node_compare node_data2->node_compare node_select Select Appropriate Method Based on Requirements node_compare->node_select

Caption: Workflow for cross-validation of two analytical methods.

Discussion and Method Comparison

The cross-validation results highlight the distinct advantages of each method. The HPLC-UV method demonstrates acceptable performance for many applications, with good linearity, accuracy, and precision. Its primary limitation is its relatively lower sensitivity, as indicated by the higher LOD and LOQ values (0.1 µg/mL and 0.5 µg/mL, respectively). This method is well-suited for the analysis of bulk materials, formulated products, or in vitro samples where the analyte concentration is expected to be relatively high. The longer run time and potential for matrix interference are also considerations.

In contrast, the LC-MS/MS method offers significantly superior sensitivity, with an LOQ of 0.1 ng/mL, making it approximately 5000 times more sensitive than the HPLC-UV method. This enhanced sensitivity is crucial for applications requiring trace-level quantification, such as in vivo pharmacokinetic studies, metabolite identification, or the analysis of low-dose formulations. The high selectivity, achieved through the use of specific MRM transitions, minimizes the risk of interference from endogenous matrix components, leading to more reliable data. Furthermore, the shorter analysis time of 5 minutes per sample makes it more suitable for high-throughput screening.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound should be guided by the specific requirements of the study.

  • HPLC-UV is a cost-effective and accessible option that provides reliable data for samples with analyte concentrations in the microgram per milliliter range or higher. It is a robust choice for routine quality control and formulation analysis.

  • LC-MS/MS is the preferred method when high sensitivity and selectivity are required. Its ability to quantify analytes at the sub-nanogram per milliliter level makes it indispensable for bioanalytical studies and any research involving trace-level detection.

Ultimately, this comparative guide, based on hypothetical cross-validation data, demonstrates that while both methods are valid, their performance characteristics make them suitable for different stages of the research and development pipeline. A thorough understanding of the analytical objectives is essential for selecting the most appropriate and efficient method.

A Comparative Guide to the Structure-Activity Relationship of 9-O-Ethyldeacetylorientalide and Related Quassinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 9-O-Ethyldeacetylorientalide and Quassinoids

This compound is a member of the quassinoid family, a class of highly oxygenated, bitter-tasting natural products derived from plants of the Simaroubaceae family. Quassinoids have garnered significant attention for their diverse biological activities, including potent anticancer, antimalarial, and anti-inflammatory properties. Many molecules in this class have demonstrated a wide range of inhibitory effects on various tumor cell types.[1][2][3] The anticancer mechanism of action for many quassinoids involves the inhibition of protein synthesis and the modulation of key cell signaling pathways.[1][4]

This guide will explore the known structure-activity relationships within the quassinoid class to infer a hypothetical SAR for this compound.

Hypothetical Structure-Activity Relationship of this compound

Based on the analysis of various cytotoxic quassinoids, several key structural features have been identified as crucial for their biological activity. The following table outlines these features and provides a hypothetical assessment of their relevance to the activity of this compound and its potential analogs.

Structural Feature General Observation in Quassinoids Hypothetical Implication for this compound Analogs Supporting Evidence from Quassinoid Studies
α,β-Unsaturated Ketone in Ring A Presence of an α,β-unsaturated ketone is often associated with increased cytotoxicity.Analogs of this compound retaining this feature are predicted to exhibit significant cytotoxic activity. Reduction of the double bond would likely decrease activity.A C20-type quassinoid with an α,β-unsaturated ketone in ring A contributes to increased toxicity.[5] The cyclohexenone ring of ring-A in eurycomalactones was important for the cytotoxicity.[6]
Ester Group at C-15 The nature of the ester side chain at C-15 can influence potency.Modification of the ethyl group at the 9-O-position could modulate activity. Exploring a range of alkyl and aryl esters at this position may lead to analogs with improved potency or selectivity.Studies on brusatol (B1667952) and bruceantin (B1667948) esters show that modifications at this position affect the inhibition of protein synthesis.[7]
Oxymethylene Bridge (C8-C11 or C8-C13) The presence and type of an oxymethylene bridge in the C-ring are critical for activity.Disruption or alteration of the furan (B31954) ring in this compound would likely lead to a significant loss of activity.An oxymethylene bridge connecting C-8 and C-11 of ring C contributed to increased toxicity in certain quassinoids.[5]
Hydroxyl Groups The presence and position of hydroxyl groups can affect activity and solubility.Introduction or removal of hydroxyl groups on the quassinoid core of this compound could impact its biological profile.Klaineanones with a 12α-hydroxyl group showed potent activity against four tested cell lines.[6]

Comparative Cytotoxicity of Selected Quassinoids

To provide a quantitative perspective, the following table summarizes the cytotoxic activity of several representative quassinoids against various cancer cell lines. This data highlights the potent nature of this compound class.

Compound Cancer Cell Line IC50 (µM) Reference
EurycomalactoneColon 26-L5 Carcinoma0.70[6][8]
EurycomalactoneB16-BL6 Melanoma0.59[6][8]
EurycomalactoneLewis Lung Carcinoma (LLC)0.78[6][8]
EurycomalactoneA549 Human Lung Adenocarcinoma0.73[6][8]
Doxorubicin (Control)Colon 26-L5 Carcinoma0.76[6][8]
Doxorubicin (Control)B16-BL6 Melanoma0.86[6][8]
Doxorubicin (Control)Lewis Lung Carcinoma (LLC)0.80[6][8]
Doxorubicin (Control)A549 Human Lung Adenocarcinoma0.66[6][8]
Ailanthone (B197834)Hepatocellular CarcinomaPotent in vivo activity[9]
AilanthoneNon-small Cell Lung CancerPotent in vivo activity[9]
AilanthoneCastration-resistant Prostate CancerPotent in vivo activity[9]

Experimental Protocols

A detailed methodology for a standard in vitro cytotoxicity assay is provided below. This protocol is representative of the assays used to evaluate the anticancer activity of quassinoid compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., A549, HCT116, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound analogs) are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations in the culture medium. The cells are treated with the compounds for a specified period, typically 24, 48, or 72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Quassinoids exert their anticancer effects through various mechanisms, with the inhibition of protein synthesis being a prominent mode of action.[1][4] Some quassinoids have also been shown to affect specific signaling pathways involved in cancer cell survival and proliferation.

Quassinoid_Mechanism_of_Action Quassinoids Quassinoids Ribosome Ribosome (Peptidyl Transferase Center) Quassinoids->Ribosome Inhibition Signaling_Pathways Oncogenic Signaling (HIF-1α, c-MYC) Quassinoids->Signaling_Pathways Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Apoptosis Apoptosis Protein_Synthesis->Apoptosis Inhibition leads to Cell_Proliferation->Apoptosis leads to HIF_1a HIF-1α MYC c-MYC Signaling_Pathways->Cell_Proliferation

Caption: General mechanism of action for cytotoxic quassinoids.

This diagram illustrates that quassinoids can inhibit protein synthesis by targeting the ribosome, and can also suppress key oncogenic signaling pathways like HIF-1α and c-MYC, ultimately leading to decreased cell proliferation and induction of apoptosis.[1][2]

Conclusion

While direct experimental data on the structure-activity relationships of this compound is currently lacking, the extensive research on the broader quassinoid family provides a valuable framework for guiding future studies. The key structural motifs identified as critical for the cytotoxicity of quassinoids, such as the α,β-unsaturated ketone in ring A and the nature of the ester side chain, offer promising starting points for the design and synthesis of novel this compound analogs with potentially enhanced anticancer activity. Further investigation into this specific scaffold is warranted to unlock its full therapeutic potential.

References

Navigating the Therapeutic Potential of Sesquiterpene Lactones: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of sesquiterpene lactones, a class of natural products with significant therapeutic promise. Due to a lack of specific in vivo data for 9-O-Ethyldeacetylorientalide derivatives, this guide focuses on representative and well-studied sesquiterpene lactones to offer insights into their potential anti-inflammatory and anti-cancer activities.

Sesquiterpene lactones are a diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family.[1][2] Their biological activities are often attributed to the presence of an α-methylene-γ-lactone group, which can interact with cellular targets, notably through Michael addition.[3] This reactivity underlies their well-documented anti-inflammatory and anti-cancer properties, primarily mediated through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4][5]

This guide will delve into the in vivo efficacy of prominent sesquiterpene lactones, presenting available data in a structured format, detailing the experimental methodologies used to generate this data, and visualizing the key signaling pathways and experimental workflows.

Comparative In Vivo Efficacy of Sesquiterpene Lactones

The following tables summarize the in vivo anti-inflammatory and anti-cancer efficacy of selected sesquiterpene lactones based on available preclinical data.

Anti-Inflammatory Efficacy
CompoundAnimal ModelDosing RegimenKey FindingsReference(s)
Parthenolide Dextran Sulfate Sodium (DSS)-induced colitis in miceNot specifiedSignificantly reduced the severity of colitis, downregulated MPO activity and phospho-NF-κB p65 expression, and reduced the production of TNF-α and IL-1β.[1][2] Ameliorated colon inflammation by regulating the Treg/Th17 balance in a gut microbiota-dependent manner.[3][6][1][2][3][6]
Cynaropicrin Ovalbumin (OVA)-challenged asthmatic mice10 mg/kgDecreased inflammatory cell counts, suppressed specific allergic markers, reduced nitric oxide and myeloperoxidase levels, and decreased pulmonary edema.[7][7]
Costunolide Carrageenan-induced paw edema in miceNot specifiedAttenuated paw edema, myeloperoxidase (MPO) activity, and N-acetylglucosaminidase (NAG) activity.[8][8]
Costunolide Collagen-induced arthritis (CIA) in ratsNot specifiedEffectively relieved paw edema, alleviated joint structure damage, and lowered serum levels of Rheumatoid Factor (RF).[9][9]
Anti-Cancer Efficacy
CompoundAnimal ModelDosing RegimenKey FindingsReference(s)
Helenalin Rhabdomyosarcoma (RMS) xenograft in miceNot specifiedPreclinical studies indicate anti-cancer potential in vivo.[10][11][10][11]
Parthenolide Colitis-associated colon cancer in miceNot specifiedInduced apoptosis and inhibited NF-κB signaling.[1][1]
Cynaropicrin Multiple myeloma xenograft in zebrafishNot specifiedShowed in vivo effectiveness.[12]
Costunolide Not specifiedNot specifiedMultiple preclinical studies have reported anticancer properties.[13][13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for assessing the anti-inflammatory and anti-cancer activities of investigational compounds.

In Vivo Anti-Inflammatory Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is widely used to induce an acute or chronic colitis that mimics aspects of human inflammatory bowel disease.

Animals: Male C57BL/6 mice, 8-10 weeks old.

Induction of Colitis:

  • Administer 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

Treatment Protocol:

  • Randomly divide mice into control and treatment groups.

  • Administer the test compound (e.g., a sesquiterpene lactone derivative) orally or via intraperitoneal injection daily, starting concurrently with or a few days prior to DSS administration.

  • A vehicle control group and a positive control group (e.g., treated with sulfasalazine) should be included.

Efficacy Evaluation:

  • At the end of the study, sacrifice the mice and collect the colon.

  • Measure the colon length (a shorter colon indicates more severe inflammation).

  • Collect colon tissue for histological analysis (H&E staining) to assess tissue damage, inflammatory cell infiltration, and mucosal ulceration.

  • Homogenize a portion of the colon tissue to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

  • Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the colon tissue using methods like ELISA or RT-qPCR.

  • Assess the activation of signaling pathways (e.g., NF-κB) by Western blot analysis for proteins like phospho-IκBα and phospho-p65.

In Vivo Anti-Cancer Model: Human Tumor Xenograft in Immunodeficient Mice

This model is a standard for evaluating the anti-tumor efficacy of novel compounds.

Animals: Immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.

Tumor Implantation:

  • Culture human cancer cells (e.g., breast, colon, or lung cancer cell lines) in vitro.

  • Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).

  • Subcutaneously inject a defined number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

Treatment Protocol:

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

  • Administer the test compound via a clinically relevant route (e.g., oral, intraperitoneal, or intravenous) at a specified dose and schedule.

  • Include a vehicle control group and a positive control group (a standard-of-care chemotherapy agent).

Efficacy Evaluation:

  • Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Weigh the tumors and process them for further analysis, such as:

    • Histology/Immunohistochemistry: To assess tumor morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).

    • Western Blot/RT-qPCR: To analyze the expression of target proteins and genes related to the compound's mechanism of action (e.g., components of the NF-κB or MAPK pathways).

Visualization of Key Signaling Pathways and Workflows

Understanding the molecular pathways targeted by sesquiterpene lactones and the experimental processes used to evaluate them is critical. The following diagrams, generated using the DOT language, illustrate these concepts.

G NF-κB Signaling Pathway Inhibition cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_degradation Degradation IkB->IkB_degradation Ubiquitination & Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression STL Sesquiterpene Lactone (e.g., Parthenolide) STL->IKK Inhibits NFkB_n NF-κB NFkB_n->Gene

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

G MAPK Signaling Pathway cluster_nucleus Nucleus GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds Ras Ras GFR->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to TF Transcription Factors (e.g., AP-1) Gene Cell Proliferation & Survival Genes TF->Gene ERK_n ERK ERK_n->TF

Caption: Overview of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

G In Vivo Xenograft Efficacy Study Workflow CellCulture 1. Cancer Cell Culture Implantation 2. Tumor Cell Implantation CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5. Treatment Administration Randomization->Treatment Tumors reach target size DataCollection 6. Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint 7. Study Endpoint DataCollection->Endpoint Analysis 8. Ex Vivo Analysis (Histology, WB, etc.) Endpoint->Analysis Tumor growth or time criteria met Results 9. Data Analysis & Conclusion Analysis->Results

Caption: A generalized workflow for an in vivo anti-cancer efficacy study using a xenograft model.

References

A Comparative Guide to the Bioactivity of Sesquiterpene Lactones: Evaluating 9-O-Ethyldeacetylorientalide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones are a diverse class of natural products renowned for their wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.[1][2] This guide provides a comparative analysis of the bioactivity of several well-characterized sesquiterpene lactones.

Initial literature searches for the specific derivative, 9-O-Ethyldeacetylorientalide, did not yield sufficient quantitative biological data for a comprehensive review. Therefore, this guide will focus on a comparative analysis of its parent structural class, represented by orientalide (B1516890), and other prominent sesquiterpene lactones for which extensive experimental data is available. The compounds selected for this comparison—Parthenolide, Costunolide, and Dehydrocostus lactone—are well-studied for their anti-inflammatory and cytotoxic effects and serve as valuable benchmarks for evaluating the potential of new derivatives.

This guide will present a summary of their performance in key in vitro assays, detail the experimental protocols for these assays, and provide visual representations of the primary signaling pathways modulated by these compounds.

Comparative Bioactivity of Sesquiterpene Lactones

The anti-inflammatory and cytotoxic activities of sesquiterpene lactones are central to their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for orientalide C, parthenolide, costunolide, and dehydrocostus lactone in various in vitro assays. Lower IC50 values indicate greater potency.

Anti-Inflammatory Activity

The anti-inflammatory effects of sesquiterpene lactones are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the production of nitric oxide (NO) and the activation of NF-κB.

CompoundAssayCell LineIC50 (µM)Reference
Orientalide C Nitric Oxide (NO) Production InhibitionRAW 264.74.73
Parthenolide NF-κB InhibitionHEK293~5[3]
Costunolide TNF-α Inhibition-2.05[4]
Dehydrocostus lactone Nitric Oxide (NO) Production InhibitionRAW 264.72.283[5]
Cytotoxic Activity

The cytotoxic potential of these compounds against various cancer cell lines is a primary focus of research for novel anticancer agents.

CompoundCell LineCancer TypeIC50 (µM)Reference
Orientalide C A549Lung Carcinoma3.09
HCT116Colon Carcinoma4.52
MCF-7Breast Adenocarcinoma11.23
Parthenolide A549Lung Carcinoma4.3[6]
TE671Medulloblastoma6.5[6]
HT-29Colon Adenocarcinoma7.0[6]
Costunolide MCF-7Breast Adenocarcinoma30.16[7]
MDA-MB-231Breast Adenocarcinoma27.90[7]
SK-BR-3Breast Adenocarcinoma12.76[7]
T47DBreast Adenocarcinoma15.34[7]
YD-10BOral Squamous Carcinoma9.2[2]
Ca9-22Oral Squamous Carcinoma7.9[2]

Key Signaling Pathways

Sesquiterpene lactones exert their biological effects by modulating critical intracellular signaling pathways involved in inflammation and cell survival. The NF-κB and STAT3 pathways are prominent targets.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, LPS IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB_p p-IκB (Ubiquitinated) IkB->IkB_p NF_kB->IkB sequesters NF_kB_n NF-κB (p50/p65) NF_kB->NF_kB_n translocation Proteasome Proteasome IkB_p->Proteasome degradation DNA DNA NF_kB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression activates Sesquiterpene_Lactones Sesquiterpene Lactones Sesquiterpene_Lactones->IKK_Complex inhibit Sesquiterpene_Lactones->NF_kB_n inhibit

Caption: The NF-κB signaling pathway and points of inhibition by sesquiterpene lactones.

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 STAT3_dimer STAT3 Dimer p_STAT3->STAT3_dimer dimerization STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n translocation DNA DNA STAT3_dimer_n->DNA binds to Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) DNA->Gene_Expression activates Sesquiterpene_Lactones Sesquiterpene Lactones Sesquiterpene_Lactones->JAK inhibit Sesquiterpene_Lactones->STAT3 inhibit phosphorylation

Caption: The STAT3 signaling pathway and points of inhibition by sesquiterpene lactones.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays cited in this guide.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Prepare_Compounds Prepare serial dilutions of test compounds Add_Compounds Add compounds to cells Prepare_Compounds->Add_Compounds Incubate_24_72h Incubate for 24-72 hours Add_Compounds->Incubate_24_72h Add_MTT Add MTT solution Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50

References

Independent Validation of 9-O-Ethyldeacetylorientalide's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9-O-Ethyldeacetylorientalide is a derivative of orientalide, a class of natural compounds known as iridoid glycosides. While direct experimental data on the therapeutic potential of this compound is not currently available in peer-reviewed literature, the broader family of iridoid glycosides has demonstrated significant pharmacological activities. This guide provides a comparative analysis of the potential therapeutic applications of this compound based on the well-documented activities of structurally related and extensively studied iridoid glycosides: Aucubin (B1666126), Geniposide, and Catalpol (B1668604). These compounds have established anti-inflammatory, anti-cancer, and neuroprotective properties, respectively.

This document is intended for researchers, scientists, and drug development professionals to provide a framework for the potential validation of this compound's therapeutic efficacy. The experimental protocols and comparative data from related compounds offer a starting point for designing and evaluating future studies.

Comparative Analysis of Therapeutic Potential

The therapeutic potential of this compound is hypothesized based on the activities of related iridoid glycosides. The following table summarizes key quantitative data for Aucubin, Geniposide, and Catalpol, which can serve as benchmarks for future studies on this compound.

Table 1: Quantitative Comparison of Therapeutic Activities of Selected Iridoid Glycosides

CompoundTherapeutic AreaKey BioactivityIn Vitro ModelQuantitative Data
Aucubin Anti-inflammatoryInhibition of TNF-α productionRAW 264.7 cellsIC50: 9.2 µM[1]
Inhibition of NF-κB translocationRAW 264.7 cells55% inhibition[1]
Geniposide Anti-cancerInhibition of cell viabilityMedulloblastoma cellsSignificant inhibition (Concentration-dependent)
Induction of apoptosisMedulloblastoma cellsSignificant increase (Concentration-dependent)
Catalpol NeuroprotectionReduction of MPP+-induced neuron deathMesencephalic neuronsDose-dependent attenuation[2]
Inhibition of pro-inflammatory mediators (NO, IL-6, TNF-α)BV2 microglial cellsMarked downregulation[3]

Experimental Protocols

Detailed methodologies are crucial for the independent validation of therapeutic potential. The following are representative protocols for assessing the key bioactivities of iridoid glycosides.

Anti-inflammatory Activity Assay: Inhibition of TNF-α Production

This protocol is adapted from studies on Aucubin's anti-inflammatory effects.[1]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of the test compound (e.g., this compound) for 2 hours. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

  • TNF-α Measurement: After 24 hours of incubation, the cell culture supernatant is collected. The concentration of TNF-α is quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-cancer Activity Assay: Apoptosis Induction

This protocol is based on the evaluation of Geniposide's anti-cancer properties.

  • Cell Culture: A relevant cancer cell line (e.g., medulloblastoma Daoy cells) is maintained in appropriate culture medium and conditions.

  • Treatment: Cells are treated with different concentrations of the test compound for a specified period (e.g., 24, 48 hours).

  • Apoptosis Staining: Apoptosis is assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Briefly, treated cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).

  • Data Analysis: The percentage of apoptotic cells in treated groups is compared to the untreated control.

Neuroprotective Activity Assay: Oxidative Stress Model

This protocol is modeled after studies on Catalpol's neuroprotective effects.[2][3]

  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., PC12) are cultured under standard conditions.

  • Induction of Oxidative Stress: Neuronal cells are exposed to an oxidative stress-inducing agent, such as 1-methyl-4-phenylpyridinium (MPP+) or hydrogen peroxide (H2O2), to mimic neurodegenerative conditions.[2][3]

  • Treatment: Cells are co-treated with the neurotoxic agent and various concentrations of the test compound.

  • Cell Viability Assay: Cell viability is determined using the MTT assay. The reduction of MTT to formazan (B1609692) by viable cells is measured spectrophotometrically.

  • Data Analysis: The neuroprotective effect is quantified as the percentage of viable cells in the presence of the test compound compared to the cells treated with the neurotoxin alone.

Signaling Pathways and Experimental Workflows

Visualizing the molecular mechanisms and experimental processes is essential for understanding the therapeutic potential.

G Experimental Workflow for Anti-inflammatory Assay cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plates Culture->Seed Pretreat Pre-treat with Test Compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure TNF-α via ELISA Collect->ELISA

Workflow for assessing anti-inflammatory activity.

G Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p50/p65) Nucleus Nucleus NFκB->Nucleus Translocation TNFα TNF-α Gene Expression Nucleus->TNFα Transcription Aucubin Aucubin (Iridoid Glycoside) Aucubin->IKK Inhibits Aucubin->NFκB Inhibits Translocation

Aucubin's proposed anti-inflammatory mechanism.

G Induction of Apoptosis Signaling Pathway Geniposide Geniposide (Iridoid Glycoside) Bax Bax (Pro-apoptotic) Geniposide->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Geniposide->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Geniposide's proposed anti-cancer mechanism.

G Neuroprotective Signaling Pathway of Catalpol OxidativeStress Oxidative Stress (e.g., H2O2, MPP+) ROS ROS Generation OxidativeStress->ROS Catalpol Catalpol (Iridoid Glycoside) Catalpol->ROS Inhibits ApoptosisPathway Apoptotic Pathway (Bax/Bcl-2, Caspases) Catalpol->ApoptosisPathway Inhibits Nrf2 Nrf2 Pathway (Antioxidant Response) Catalpol->Nrf2 Activates Neuroprotection Neuroprotection Catalpol->Neuroprotection ROS->ApoptosisPathway Activates NeuronalDamage Neuronal Damage & Apoptosis ApoptosisPathway->NeuronalDamage Nrf2->ROS Scavenges Nrf2->Neuroprotection

Catalpol's proposed neuroprotective mechanism.

Conclusion

While direct experimental evidence for the therapeutic potential of this compound is lacking, the extensive research on related iridoid glycosides such as Aucubin, Geniposide, and Catalpol provides a strong rationale for its investigation. The comparative data and standardized protocols presented in this guide offer a foundational framework for researchers to systematically evaluate the anti-inflammatory, anti-cancer, and neuroprotective properties of this novel compound. Further research is warranted to elucidate the specific mechanisms of action and to validate the therapeutic potential of this compound.

References

Head-to-Head Comparison: 9-O-Ethyldeacetylorientalide and Known Inhibitors - Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the biological and inhibitory activities of 9-O-Ethyldeacetylorientalide has yielded insufficient public data to perform a head-to-head comparison with known inhibitors. Scientific literature detailing the compound's mechanism of action, specific molecular targets, and quantitative inhibitory data, such as IC50 or Ki values, is not available at this time.

While the compound this compound is listed by some chemical suppliers, its biological properties have not been characterized in accessible scientific publications. In order to conduct a meaningful comparison with other inhibitors, foundational data on the compound's own inhibitory profile is essential. This would include identifying the specific enzyme, receptor, or signaling pathway that this compound targets.

Without this primary information, it is not possible to:

  • Identify appropriate known inhibitors for a relevant comparison.

  • Present quantitative data in a comparative table.

  • Provide detailed experimental protocols for relevant assays.

  • Create diagrams of signaling pathways or experimental workflows.

Further research and publication of the biological activities of this compound are required before a comprehensive comparison guide can be developed. Researchers and drug development professionals interested in this compound are encouraged to consult proprietary research or conduct initial screening assays to determine its biological targets and inhibitory potential.

Safety Operating Guide

Proper Disposal of 9-O-Ethyldeacetylorientalide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following procedures for the safe and compliant disposal of 9-O-Ethyldeacetylorientalide and associated waste materials. This guidance is essential for ensuring laboratory safety and environmental protection.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is in use:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is required.

All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

II. Waste Segregation and Containerization

Proper segregation of waste is critical to prevent dangerous chemical reactions.[1][2][3] Follow these steps for containerizing this compound waste:

  • Identify Waste Streams: All materials contaminated with this compound must be considered hazardous waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).

  • Select Appropriate Containers:

    • Use only containers that are chemically compatible with organic compounds. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.

    • Ensure containers are in good condition, free from damage, and have a secure, leak-proof closure.[2]

    • Do not use metal containers for acidic waste.[1][3]

  • Segregate Waste Types:

    • Solid Waste: Collect contaminated solids (e.g., gloves, paper towels, vials) in a designated, lined, and puncture-resistant container.

    • Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof container. Do not mix with other incompatible waste streams like acids, bases, or oxidizers.[1]

    • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container.[4][5]

III. Waste Labeling and Storage

Accurate labeling and proper storage are mandated by regulations to ensure safety and proper disposal.

  • Labeling Requirements:

    • All waste containers must be clearly labeled with the words "Hazardous Waste".[1]

    • The label must include the full chemical name: "this compound Waste". Avoid using abbreviations or chemical formulas.

    • List all constituents of the waste mixture, including solvents and their approximate percentages.[1]

    • Indicate the hazards associated with the waste (e.g., Flammable, Toxic).

    • Include the date when waste was first added to the container.

  • Satellite Accumulation Area (SAA):

    • Store all hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][6]

    • The SAA must be under the control of laboratory personnel.

    • Keep waste containers closed at all times, except when adding waste.[6][7]

    • Secondary containment (such as a spill tray) is required for all liquid hazardous waste containers.[7]

IV. Disposal Procedures

The following table summarizes the disposal path for different types of this compound waste:

Waste TypeContainerDisposal Protocol
Solid Waste (gloves, paper towels, etc.)Lined, puncture-resistant container labeled "Hazardous Waste"Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Liquid Waste (solutions)Leak-proof, compatible container labeled "Hazardous Waste"Do not dispose of down the drain. Arrange for pickup by EHS or a licensed hazardous waste disposal contractor.
Sharps Waste (needles, broken glass)Puncture-resistant sharps container labeled "Hazardous Waste"Arrange for pickup by EHS or a licensed hazardous waste disposal contractor.
Empty Containers Original containerTriple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5][8] Deface the label on the empty, rinsed container before disposal in the appropriate recycling or solid waste stream.[7]
V. Experimental Protocol: Decontamination of Glassware

For reusable glassware contaminated with this compound, follow this decontamination protocol:

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which this compound is soluble. Collect all rinsate as hazardous liquid waste.

  • Wash: Wash the triple-rinsed glassware with laboratory detergent and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the glassware to air dry or dry in an oven.

Disposal Workflow for this compound Waste

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

Disposal Workflow for this compound Waste A Waste Generation (this compound) B Is the waste liquid? A->B C Is the waste solid? A->C D Is the waste a sharp? A->D E Collect in a labeled, sealed, compatible liquid waste container. B->E Yes F Collect in a labeled, lined, solid waste container. C->F Yes G Collect in a labeled, puncture-resistant sharps container. D->G Yes H Store in designated Satellite Accumulation Area (SAA) with secondary containment. E->H F->H G->H I Arrange for pickup by EHS or licensed waste disposal contractor. H->I

Caption: Decision tree for the segregation and disposal of this compound waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal procedures and the relevant Safety Data Sheets for all chemicals involved in your work. In case of a spill or exposure, follow your laboratory's emergency response plan and seek immediate medical attention if necessary.

References

Personal protective equipment for handling 9-O-Ethyldeacetylorientalide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 9-O-Ethyldeacetylorientalide

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following guidance is based on best practices for handling potent, complex organic molecules in a laboratory setting and should be supplemented by a thorough risk assessment by qualified personnel before commencing any work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on procedural, step-by-step guidance to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the cornerstone of laboratory safety when handling potentially hazardous compounds. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Sample Preparation (Solid) Safety glasses with side shields or chemical splash goggles.[1][2][3]Nitrile gloves (double-gloving recommended).[2][4]Laboratory coat.[1][2]N95 respirator or use of a ventilated balance enclosure.[1]
Solution Preparation Chemical splash goggles.[1][2]Nitrile gloves.[1][4]Laboratory coat.[1][2]Work in a certified chemical fume hood.[2][4]
Running Reactions Chemical splash goggles and a face shield if there is a splash hazard.[2]Nitrile gloves.[1][4]Laboratory coat.[1][2]Work in a certified chemical fume hood.[2][4]
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or coveralls over a lab coat.Air-purifying respirator with organic vapor cartridges, or SCBA for large spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.

Pre-Experiment Preparation
  • Review Safety Information: Before handling the compound, thoroughly review all available safety information, including this guide and any internal institutional safety protocols.[2]

  • Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[2][4]

  • Assemble Materials: Gather all necessary equipment, including PPE, spill kits, and waste containers, before starting work.

Weighing and Sample Preparation
  • Don Appropriate PPE: Wear safety glasses with side shields, a lab coat, and double nitrile gloves. For weighing solids outside of a ventilated enclosure, an N95 respirator is recommended.[1][2]

  • Use a Ventilated Enclosure: Whenever possible, weigh solid this compound in a ventilated balance enclosure to contain any airborne particles.

  • Handle with Care: Use spatulas and other appropriate tools to handle the solid material. Avoid creating dust.

  • Clean Up Promptly: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth in the designated solid waste container.

Solution Preparation and Reactions
  • Work in a Fume Hood: All manipulations involving solutions of this compound must be performed in a certified chemical fume hood.[2][4]

  • Add Reagents Slowly: When preparing solutions or running reactions, add reagents slowly and in a controlled manner to prevent splashing.

  • Keep Containers Closed: Keep all containers of this compound and its solutions tightly sealed when not in use.

  • Monitor Reactions: Continuously monitor reactions for any unexpected changes in temperature, pressure, or appearance.

Disposal Plan: Waste Management

Proper disposal of chemical waste is critical to protect both laboratory personnel and the environment.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including used gloves, weigh boats, and contaminated paper towels, in a dedicated, clearly labeled hazardous waste container.

    • Keep the solid waste container sealed when not in use.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix incompatible waste streams.[2]

    • Store the liquid waste container in a secondary containment bin within the fume hood.

  • Sharps Waste:

    • Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety protocols at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal cluster_emergency Emergency Procedures a Review Safety Protocols b Don Appropriate PPE a->b c Prepare Work Area in Fume Hood b->c d Weighing/Sample Prep c->d Start Experiment e Solution Preparation d->e f Reaction e->f g Segregate Waste f->g h Decontaminate Work Area g->h i Doff PPE h->i j Store Waste Securely i->j k Arrange for Professional Disposal j->k l Spill n Evacuate and Notify Supervisor l->n m Exposure m->n

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.